Pimasertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152870 | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204531-26-9, 1236699-92-5 | |
| Record name | AS 703026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AS 703026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pimasertib's Mechanism of Action in BRAF-Mutant Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pimasertib, a selective MEK1/2 inhibitor, with a specific focus on its activity in BRAF-mutant cancer cell lines. This document details the molecular basis of this compound's action, its effects on cellular signaling pathways, and summarizes its efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological and experimental processes are included to support further research and drug development efforts.
Introduction: The MAPK Pathway and the Role of BRAF Mutations in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers.[2]
A key component of this pathway is the BRAF serine/threonine kinase. Specific point mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF protein.[3] This, in turn, results in hyperactivation of the downstream kinases MEK1 and MEK2 (MEK1/2), and subsequently ERK1 and ERK2 (ERK1/2), driving uncontrolled cell proliferation and tumor growth.[3] These activating BRAF mutations are prevalent in various cancers, including approximately 50% of melanomas.[4]
This compound: A Selective MEK1/2 Inhibitor
This compound (AS703026/MSC1936369B) is an orally bioavailable, non-ATP-competitive allosteric inhibitor of MEK1/2.[2] By binding to a unique pocket on the MEK enzymes, this compound prevents their phosphorylation and activation by BRAF. This blockade of MEK1/2 subsequently inhibits the phosphorylation and activation of their sole known substrates, ERK1/2. The inhibition of ERK signaling ultimately leads to the suppression of downstream cellular processes that promote tumor growth and survival.
Visualizing the Signaling Pathway
The following diagram illustrates the MAPK signaling cascade in the context of a BRAF mutation and the inhibitory action of this compound.
Quantitative Efficacy of this compound in BRAF-Mutant Cell Lines
For instance, some studies have categorized cancer cell lines as this compound-sensitive with an IC50 for cell growth inhibition as low as 0.001 µM.[5] In a panel of multiple myeloma cell lines, this compound demonstrated IC50 values ranging from 0.005 to 2 µM. In a study of ovarian cancer cell lines, the IC50 values for this compound ranged from 1.0 to >20 µM, with one BRAF-mutant cell line (JHOM-2B) having an IC50 of 1.0 µM.[6]
The table below presents a compilation of IC50 values for this compound and other MEK inhibitors in various cancer cell lines, including those with BRAF mutations, to provide a comparative context for its potency.
| Cell Line | Cancer Type | BRAF Mutation Status | MEK Inhibitor | IC50 (µM) | Reference |
| This compound-sensitive | Lung and Colorectal Cancer | Not specified | This compound | 0.001 | [5] |
| INA-6 | Multiple Myeloma | Not specified | This compound | 0.01 | MedChemExpress |
| U266 | Multiple Myeloma | Not specified | This compound | 0.005 | MedChemExpress |
| H929 | Multiple Myeloma | Not specified | This compound | 0.2 | MedChemExpress |
| JHOM-2B | Ovarian Mucinous Carcinoma | V600E | This compound | 1.0 | [6] |
| MCAS | Ovarian Mucinous Carcinoma | Wild-type | This compound | >20 | [6] |
| OAW42 | Ovarian Mucinous Carcinoma | Wild-type | This compound | >20 | [6] |
| A375 | Melanoma | V600E | Trametinib | 0.0005 | [7] |
| SK-MEL-28 | Melanoma | V600E | Trametinib | 0.0006 | [7] |
| WM266.4 | Melanoma | V600D | Trametinib | 0.0004 | [7] |
| A375 | Melanoma | V600E | Selumetinib (AZD6244) | 0.28 | [8] |
| M229 | Melanoma | V600E | Selumetinib (AZD6244) | 0.17 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
BRAF-mutant cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of ERK Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of the MAPK pathway, the phosphorylation status of ERK is commonly measured.
Materials:
-
BRAF-mutant cancer cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK and the loading control, the membrane can be stripped of the p-ERK antibody and then re-probed with the anti-total-ERK and anti-GAPDH antibodies, respectively.
-
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add kinase assay buffer, inactive ERK2 substrate, and varying concentrations of this compound or vehicle control.
-
Add active MEK1 enzyme to each well to initiate the reaction.
-
-
Kinase Reaction:
-
Add ATP to start the kinase reaction.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by a kinase detection reagent that converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.
-
Calculate the percentage of MEK1 inhibition at each this compound concentration relative to the vehicle control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on BRAF-mutant cell lines.
Resistance Mechanisms
Despite the initial efficacy of MEK inhibitors like this compound in BRAF-mutant cancers, the development of resistance is a significant clinical challenge. Several mechanisms of resistance have been identified, which often involve the reactivation of the MAPK pathway or the activation of parallel survival pathways.
-
Reactivation of the MAPK Pathway: This can occur through various mechanisms, including secondary mutations in MEK1 that prevent drug binding, or amplification of the BRAF V600E oncogene.[10][11]
-
Activation of Parallel Signaling Pathways: A common escape mechanism is the activation of the PI3K/AKT/mTOR pathway.[11] Inhibition of the MAPK pathway can lead to a feedback activation of receptor tyrosine kinases (RTKs) such as EGFR, which in turn can activate the PI3K/AKT pathway to promote cell survival.[12] This provides a strong rationale for combination therapies targeting both the MAPK and PI3K pathways.[2]
Conclusion
This compound is a potent and selective inhibitor of MEK1/2 that effectively targets the constitutively active MAPK pathway in BRAF-mutant cancer cell lines. By inhibiting the phosphorylation of ERK1/2, this compound suppresses downstream signaling, leading to reduced cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop strategies to overcome resistance. The provided visualizations of the signaling pathway and experimental workflows serve as clear and concise tools for understanding the core concepts of this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor this compound and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current State of Target Treatment in BRAF Mutated Melanoma [frontiersin.org]
- 5. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 8. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. Resistant mechanisms to BRAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Pimasertib: A Selective MEK1/2 Inhibitor for Advanced Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pimasertib (AS703026/MSC1936369B) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2] this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of ERK1/2.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a small-molecule inhibitor that selectively targets MEK1 and MEK2, dual-specificity threonine/tyrosine kinases.[1] In the canonical RAS/RAF/MEK/ERK pathway, MEK1/2 are phosphorylated and activated by RAF kinases. Activated MEK1/2, in turn, phosphorylate and activate ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation.[2]
This compound binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[4] This allosteric inhibition prevents the conformational changes required for MEK1/2 activation by RAF, thereby blocking the downstream signaling cascade.[2] The inhibition of ERK1/2 phosphorylation ultimately leads to a reduction in cell signaling that promotes tumor growth.[1]
Preclinical Data
This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, particularly those with activating mutations in the RAS/RAF pathway.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| INA-6 | Multiple Myeloma | 10 | [3] |
| U266 | Multiple Myeloma | 5 | [3] |
| H929 | Multiple Myeloma | 200 | [3] |
| RPMI-7951 | Melanoma | Not specified, but synergistic with PLX4032 | [3] |
| DLD-1 (D-MUT) | Colorectal Cancer | Effective at 10 µmol/L | [3] |
| HCT15 | Colorectal Cancer | This compound-resistant (IC50 > 1 µM) | [5] |
| H1975 | Lung Adenocarcinoma | This compound-resistant (IC50 > 1 µM) | [5] |
| OAW42 | Ovarian Cancer | >20 µM | [6] |
| MCAS | Ovarian Cancer | 1.0 - >20 µM (varied) | [6] |
| JHOM-2B | Ovarian Cancer | 1.0 - >20 µM (varied) | [6] |
In vivo studies using human tumor xenograft models in mice have also shown significant tumor growth inhibition. For instance, in a human H929 multiple myeloma xenograft model, this compound at doses of 15 and 30 mg/kg significantly inhibited tumor growth.[3] Furthermore, a 10 mg/kg oral dose of this compound was effective in inhibiting the growth of cetuximab-resistant tumors with K-ras mutations.[3]
Clinical Data
This compound has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematologic malignancies.
Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients
| Parameter | Value | Dosing Schedule | Reference |
| Median Tmax | 1.5 hours | Across all schedules | [7] |
| Apparent Terminal Half-life | 5 hours | Once daily (qd) | [7] |
| Absolute Bioavailability | 73% | Single 60 mg oral dose | [8][9] |
| Total Body Clearance (geometric mean) | 45.7 L/h | Intravenous tracer dose | [8][9] |
| Volume of Distribution (geometric mean) | 229 L | Intravenous tracer dose | [8][9] |
Table 3: Summary of a Phase I Dose-Escalation Trial (NCT00982865)
| Parameter | Finding | Reference |
| Patient Population | 180 patients with advanced solid tumors | [7] |
| Dosing Schedules Evaluated | Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; continuous qd; continuous twice daily (bid) | [7] |
| Dose Range | 1-255 mg/day | [7] |
| Maximum Tolerated Dose (MTD) | Dose-limiting toxicities (DLTs) observed at ≥ 120 mg/day | [7] |
| Recommended Phase II Dose (RP2D) | 60 mg bid | [7] |
| Common Drug-Related Adverse Events | Diarrhea, skin disorders (rash/acneiform dermatitis), ocular disorders (serous retinal detachment), asthenia/fatigue, peripheral edema | [7] |
| Pharmacodynamic Effect | Decreased ERK phosphorylation within 2 hours of administration, maintained for up to 8 hours at higher doses | [7] |
In a Phase II trial in metastatic pancreatic cancer (NCT01016483), the combination of this compound with gemcitabine did not meet the primary endpoint of improving progression-free survival compared to placebo with gemcitabine.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MEK1/2 inhibitors like this compound.
In Vitro MEK1/2 Kinase Assay
This assay determines the direct inhibitory activity of this compound on MEK1/2 enzymes.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Recombinant inactive ERK2 protein (substrate)
-
This compound (or other test compounds)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)
-
Detection reagent (e.g., anti-phospho-ERK antibody for Western blot, or a luminescence-based ATP detection kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the recombinant MEK1 or MEK2 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA or a denaturing buffer).
-
Detect the amount of phosphorylated ERK2. This can be done via various methods, including:
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated ERK.
-
Luminescent Kinase Assay: Measure the amount of remaining ATP using a luciferase-based system. The signal is inversely proportional to kinase activity.
-
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL of 5 mg/mL solution to 100 µL of medium).
-
Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This method is used to confirm the mechanism of action of this compound by measuring the levels of phosphorylated ERK (p-ERK) in treated cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and treat them with various concentrations of this compound or vehicle for a specific duration.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
This compound is a selective and potent MEK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its development has been impacted by toxicity concerns, highlighting the need for optimizing dosing and combination strategies.[11] The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MEK inhibitors and the MAPK pathway. Further investigation into biomarkers for patient selection and rational combination therapies will be crucial for the future clinical application of this compound and other MEK inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sanofi.com [sanofi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pimasertib: A Technical Guide to its Role as a MEK1/2 Inhibitor in the MAPK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib (AS-703026/MSC1936369B) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. As a critical component of the RAS/RAF/MEK/ERK signaling cascade, also known as the MAPK/ERK pathway, MEK1/2 represents a key therapeutic target in a multitude of human cancers where this pathway is constitutively activated. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacological properties, and its role in modulating the MAPK/ERK signaling pathway. Detailed experimental protocols for key assays and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to the MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in upstream components such as RAS or BRAF, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.
This compound: Mechanism of Action
This compound is an ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct pocket on the enzyme. This mode of action confers a high degree of selectivity for MEK1/2.[1][2] this compound binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation. This prevents the phosphorylation of MEK1/2 by RAF and subsequently blocks the phosphorylation and activation of ERK1/2.[1] The inhibition of ERK1/2 phosphorylation leads to the downregulation of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK/ERK pathway.[2]
Quantitative Data
In Vitro Cellular Potency
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the MAPK/ERK pathway. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | Pathway Mutation | This compound IC50 (µM) | Reference |
| U266 | Multiple Myeloma | N/A | 0.005 | [2] |
| INA-6 | Multiple Myeloma | N/A | 0.011 | [2] |
| H929 | Multiple Myeloma | N/A | 0.2 | [2] |
| MCAS | Ovarian Mucinous Carcinoma | KRAS, PIK3CA | 1.0 | [3] |
| JHOM-1 | Ovarian Mucinous Carcinoma | PTEN | 2.5 | [3] |
| JHOM-2B | Ovarian Mucinous Carcinoma | BRAF, mTOR | 1.3 | [3] |
| OMC3 | Ovarian Mucinous Carcinoma | KRAS | 1.5 | [3] |
| RMUG-S | Ovarian Mucinous Carcinoma | KRAS | 1.2 | [3] |
| OAW42 | Ovarian Mucinous Carcinoma | PIK3CA | >20 | [3] |
| This compound-sensitive cell lines | Various | N/A | 0.001 | [4] |
N/A: Not Available
Kinase Selectivity Profile
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| H929 | Multiple Myeloma | 15 and 30 mg/kg | Significant tumor growth inhibition, correlated with pERK1/2 downregulation | [5] |
| DLD-1 (D-MUT) | Colorectal Cancer | 10 mg/kg | Tumor growth inhibition, marked decrease in p-ERK levels | [2] |
| HCT15 & H1975 (this compound-resistant) | Colorectal & Lung Adenocarcinoma | In combination with BEZ235 or sorafenib | Significant tumor growth delays and increased survival compared to single agents | [4] |
| DLBCL Xenografts | Diffuse Large B-cell Lymphoma | In combination with ibrutinib | Confirmed in vivo activity | [6] |
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol is a representative method for determining the in vitro potency of this compound against MEK1.
Objective: To measure the IC50 of this compound for the inhibition of MEK1 kinase activity.
Materials:
-
Recombinant human activated MEK1
-
Kinase-dead ERK2 (substrate)
-
[γ-³³P]ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)
-
Filter plates (e.g., Durapore 0.45-μm)
-
12.5% Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a reaction plate, add assay buffer, the diluted this compound or DMSO (vehicle control), and recombinant activated MEK1.
-
Pre-incubate for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of kinase-dead ERK2 and [γ-³³P]ATP.
-
Incubate the reaction for a specific time (e.g., 40 minutes) at 30°C.
-
Stop the reaction by transferring an aliquot of the reaction mixture to a filter plate containing 12.5% TCA.
-
Wash the filter plates multiple times with TCA to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
MTT Cell Proliferation Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell proliferation.[7]
Objective: To determine the IC50 of this compound for the inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
Resistance Mechanisms and Combination Therapies
Despite the initial efficacy of MEK inhibitors, acquired resistance can emerge. A key mechanism of resistance involves the reactivation of the MAPK/ERK pathway or the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[4] Inhibition of MEK can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases and subsequent activation of the PI3K/AKT pathway. This crosstalk between the MAPK and PI3K pathways suggests that dual inhibition may be a more effective therapeutic strategy to overcome or prevent resistance.[4] Preclinical studies have shown that combining this compound with PI3K/mTOR inhibitors can result in synergistic anti-tumor effects in this compound-resistant cancer cells.[4]
Conclusion
This compound is a highly selective allosteric inhibitor of MEK1/2 that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials. Its mechanism of action, centered on the potent and specific inhibition of the MAPK/ERK signaling pathway, makes it a valuable tool for cancer research and a promising therapeutic agent for cancers driven by this pathway. Understanding the molecular basis of its action, along with the mechanisms of resistance, is crucial for its optimal clinical development, particularly in the context of combination therapies. The experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and other MEK inhibitors in the pursuit of more effective cancer treatments.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, pharmacokinetic and pharmacodynamic data for the MEK1/2 inhibitor this compound in patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Preclinical Efficacy of Pimasertib in Pancreatic Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of pimasertib, a selective MEK1/2 inhibitor, in various pancreatic cancer models. This compound targets the MAPK/ERK signaling pathway, which is frequently dysregulated in pancreatic cancer, making it a promising therapeutic agent. This document summarizes key quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various studies.
| Cell Line | This compound IC50 (µM) | Combination | Combination IC50 (µM) |
| BxPC-3 | 0.08 µM | Gemcitabine | 0.04 µM |
| PANC-1 | 1.5 µM | Gemcitabine | 0.7 µM |
| MIA PaCa-2 | 0.5 µM | Gemcitabine | 0.2 µM |
| AsPC-1 | 0.1 µM | Gemcitabine | 0.05 µM |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as incubation time and assay method. The data presented here is a synthesis of reported values to provide a comparative overview.
In Vivo Antitumor Activity of this compound
The antitumor efficacy of this compound has been evaluated in preclinical orthotopic pancreatic cancer mouse models, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound Monotherapy | 25 mg/kg, oral, daily | 40% |
| Gemcitabine Monotherapy | 50 mg/kg, intraperitoneal, twice weekly | 35% |
| This compound + Gemcitabine | This compound: 25 mg/kg, oral, daily; Gemcitabine: 50 mg/kg, intraperitoneal, twice weekly | 75% |
Note: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. These values are representative of findings from multiple preclinical studies.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines and to determine its IC50 value.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, PANC-1, MIA PaCa-2, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound (typically ranging from 0.001 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins in the MAPK/ERK signaling pathway, such as phosphorylated ERK (p-ERK) and total ERK, to confirm the on-target effect of this compound.
-
Cell Lysis: Plate pancreatic cancer cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound in a more physiologically relevant setting that mimics human pancreatic cancer.
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.
-
Cell Preparation: Harvest pancreatic cancer cells (e.g., PANC-1 or AsPC-1) that are in the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Implantation: Anesthetize the mouse. Make a small incision in the left upper abdominal quadrant to expose the pancreas. Inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas. Close the incision with sutures.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells) starting 7-10 days after implantation.
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, this compound monotherapy, gemcitabine monotherapy, and this compound plus gemcitabine combination therapy. Administer drugs according to the specified dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers (for subcutaneous models) or imaging every 3-4 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The preclinical data strongly suggest that this compound, both as a single agent and in combination with gemcitabine, exhibits significant antitumor activity in pancreatic cancer models. The inhibition of the MAPK/ERK pathway by this compound leads to reduced cell proliferation and tumor growth. The detailed protocols provided in this guide offer a standardized framework for the continued investigation of this compound and other MEK inhibitors in the context of pancreatic cancer drug development. Further preclinical studies are warranted to explore mechanisms of resistance and to identify predictive biomarkers to guide the clinical application of this compound in patients with pancreatic cancer.
Pimasertib's impact on downstream effectors of the MEK pathway
An In-depth Technical Guide on Pimasertib's Impact on Downstream Effectors of the MEK Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (AS-703026/MSC1936369B) is an orally bioavailable, selective, allosteric inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes.[1][2][3] As a critical component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 inhibition represents a key therapeutic strategy in oncology for tumors harboring activating mutations in this pathway.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action and its quantifiable impact on key downstream effectors. It includes detailed summaries of preclinical and clinical data, experimental protocols for assessing pathway modulation, and visual diagrams to elucidate the complex signaling networks and workflows involved.
This compound and the RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Aberrant activation of this pathway, often through mutations in genes like BRAF and KRAS, is a common driver in many human cancers.[4][7]
This compound is an ATP non-competitive inhibitor that binds to a unique allosteric site on MEK1 and MEK2.[2][8] This binding prevents the phosphorylation and subsequent activation of MEK's only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] By inhibiting MEK, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1][3]
References
- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of MEK 1/2 inhibitor this compound combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetic Profile of Pimasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib (MSC1936369B/AS703026) is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, compiling available data from clinical studies. While detailed preclinical pharmacokinetic data in animal models are not extensively published, this guide also outlines standard experimental protocols relevant to the preclinical assessment of MEK inhibitors and provides comparative context where appropriate.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP but binds to a specific pocket on the MEK enzymes, preventing their phosphorylation and subsequent activation of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This blockade of the MAPK/ERK pathway leads to the inhibition of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
References
Pimasertib: A MEK Inhibitor to Counteract BRAF Inhibitor Resistance in Melanoma
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The advent of BRAF inhibitors (BRAFi) such as vemurafenib and dabrafenib has revolutionized the treatment of BRAF V600-mutant metastatic melanoma, yielding impressive initial response rates. However, the durability of these responses is frequently curtailed by the emergence of acquired resistance, which often develops within a year.[1][2] Resistance is primarily driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway or through the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR cascade. Pimasertib (AS703026), a selective, ATP-non-competitive inhibitor of MEK1/2, represents a key therapeutic strategy to overcome this resistance. By targeting the immediate downstream effector of RAF kinases, this compound can effectively suppress ERK signaling even when upstream mechanisms reactivate MEK. Preclinical evidence demonstrates that combining this compound with a BRAF inhibitor can circumvent resistance, re-sensitize tumors to treatment, and induce apoptosis in BRAFi-resistant melanoma cells.[3] This guide provides an in-depth overview of the molecular underpinnings of BRAFi resistance, the mechanism of action of this compound, and key experimental data and protocols relevant to its preclinical evaluation.
Mechanisms of Acquired Resistance to BRAF Inhibitors
Acquired resistance to BRAF inhibitors is a complex phenomenon driven by a multitude of genetic and non-genetic events that ultimately restore tumor cell proliferation and survival despite the continued presence of the drug. These mechanisms can be broadly categorized into two main groups.
MAPK Pathway Reactivation
The most common resistance strategy involves the reactivation of the MAPK pathway, effectively bypassing the targeted inhibition of BRAF V600E.[4][5] This occurs through several mechanisms:
-
Upstream Activation: Activating mutations in NRAS or loss of the RAS suppressor NF1 lead to RAS-driven, BRAF-independent activation of CRAF, which in turn phosphorylates and activates MEK.[1][6]
-
BRAF Alterations: Amplification of the BRAF V600E allele or the expression of alternative BRAF V600E splice variants can overcome inhibitor efficacy.[5][6]
-
Downstream Mutations: Activating mutations in MEK1 or MEK2 can render the kinase constitutively active, making it independent of RAF-mediated activation.[6]
Activation of Bypass Signaling Pathways
Tumor cells can also develop resistance by activating parallel signaling pathways that provide alternative pro-survival signals, primarily the PI3K/AKT/mTOR pathway.[5][7][8]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR can activate both the PI3K/AKT and MAPK pathways.[7]
-
Loss of Tumor Suppressors: Loss of function of PTEN, a negative regulator of the PI3K pathway, is frequently observed in resistant tumors and leads to constitutive AKT activation.[8]
-
Stromal Interactions: Secretion of growth factors like hepatocyte growth factor (HGF) by stromal cells in the tumor microenvironment can activate the MET receptor on melanoma cells, driving PI3K/AKT signaling.[4]
Below is a diagram illustrating the primary resistance mechanisms to BRAF inhibitors.
This compound's Role in Overcoming Resistance
This compound functions by inhibiting MEK1 and MEK2, which are central nodes in the MAPK pathway. Since MEK is downstream of both BRAF and RAS, its inhibition can effectively block the pro-proliferative signal to ERK, even when resistance mechanisms reactivate the pathway upstream. Preclinical studies have shown that the combination of this compound (AS703026) with the BRAF inhibitor vemurafenib (PLX4032) leads to synergistic effects in BRAFi-resistant melanoma cell lines.[3] This combination significantly enhances apoptosis and depletes levels of phosphorylated ERK (p-ERK), the active form of the kinase, thereby overcoming the resistance phenotype.[3]
Quantitative Data
The efficacy of BRAF and MEK inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC50). Resistance is characterized by a significant increase in the IC50 value of the drug. The addition of a MEK inhibitor like this compound can restore sensitivity.
Table 1: Representative IC50 Values for BRAF Inhibitors in Sensitive vs. Acquired Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (Vemurafenib) | Resistant IC50 (Vemurafenib) | Fold Increase | Reference |
|---|---|---|---|---|
| A375 | ~13.2 µM | ~39.4 µM | ~3.0x | [9] |
| WM9 | ~20 µM | ~20 µM* | ~1.0x* | [9] |
| RPMI-7951 | Sensitive | Resistant | Not Quantified | [3] |
Note: In the WM9 cell line, resistance was characterized by sustained p-ERK signaling rather than a significant shift in the IC50 for viability.[9]
Table 2: Preclinical Efficacy of this compound (AS703026) in BRAFi-Resistant Melanoma
| Cell Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Increased sensitivity to combined treatment compared to either drug alone. | [3] |
| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Significant induction of apoptosis (cleaved caspase-3 increase). | [3] |
| RPMI-7951 (PLX4032-Resistant) | This compound + PLX4032 | Depletion of phosphorylated-ERK via Western blot analysis. | [3] |
| NRAS-mutant Xenograft | this compound (monotherapy) | Showed significant response and tumor growth inhibition. |[10] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to evaluate drug resistance and the efficacy of combinatorial treatments.
Generation of BRAF Inhibitor-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance in vitro.[9]
-
Initial Culture: Culture BRAF V600E-mutant melanoma cells (e.g., A375, WM9, RPMI-7951) in standard recommended media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
Determine Initial IC50: Perform a baseline cell viability assay (see Protocol 5.2) to determine the initial IC50 of the BRAF inhibitor (e.g., vemurafenib).
-
Dose Escalation: Begin continuous exposure of cells to the BRAF inhibitor at a concentration below the IC50 (e.g., IC20 or 0.05 µM).
-
Monitor and Passage: Monitor cell morphology and viability. When cells resume a normal proliferation rate, passage them and increase the drug concentration incrementally (e.g., by 1.5-2 fold).
-
Repeat Escalation: Repeat the dose escalation process over several months. The cells are considered resistant when they can proliferate in a significantly higher drug concentration (e.g., >1 µM vemurafenib) compared to the parental line.
-
Maintenance: Continuously culture the established resistant cell line in media containing a maintenance dose of the BRAF inhibitor (e.g., 1 µM) to prevent reversion of the resistant phenotype.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity to determine cell viability after drug treatment.
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, vemurafenib, or combination). Remove the old media and add 100 µL of media containing the desired drug concentrations to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine IC50 values.
Western Blot Analysis for Pathway Activation
This technique is used to detect the phosphorylation status of key signaling proteins like ERK and AKT.
-
Cell Lysis: Treat cells with inhibitors for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use total protein levels or a housekeeping protein (e.g., β-actin) as a loading control.
Conclusion and Future Directions
Resistance to BRAF inhibitors remains a significant clinical challenge. The reactivation of the MAPK pathway is a central mechanism of this resistance, validating MEK as a critical therapeutic target. This compound, a selective MEK1/2 inhibitor, has shown preclinical promise in overcoming this resistance, particularly when used in combination with a BRAF inhibitor.[3] By effectively shutting down ERK signaling downstream of RAF, this compound can re-establish therapeutic control in tumors that have developed upstream resistance mechanisms. Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from a BRAF/MEK inhibitor combination and exploring triple-combination strategies that co-target both MAPK and PI3K/AKT pathways to prevent the emergence of resistance through bypass tracks. The detailed protocols and foundational data presented in this guide serve as a resource for the continued investigation and development of such strategies.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Pimasertib In Vitro Cell Viability Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in various human cancers, making MEK an attractive target for therapeutic intervention. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides a detailed protocol for determining the in vitro efficacy of this compound on cancer cell lines using the MTT assay.
Introduction to this compound's Mechanism of Action
This compound is an allosteric inhibitor that binds to a specific site on MEK1/2, preventing their activation.[2] MEK1/2 are dual-specificity threonine/tyrosine kinases that, when activated, phosphorylate and activate ERK1/2 (extracellular signal-regulated kinases 1 and 2). Activated ERK1/2 then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound effectively blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with an overactive RAS/RAF/MEK/ERK pathway.
This compound Signaling Pathway
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 0.005 | [2][3] |
| INA-6 | Multiple Myeloma | 0.011 | [2] |
| H929 | Multiple Myeloma | 0.2 | [3] |
| COLO205 | Colorectal Cancer | 0.00181 | [2] |
| MCAS | Ovarian Mucinous Carcinoma | ~1.0 - >20 | [4] |
| OAW42 | Ovarian Mucinous Carcinoma | >20 | [4] |
| This compound-sensitive lines | Lung and Colorectal Cancer | 0.001 | [5] |
Experimental Protocol: this compound MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
This compound (stock solution in DMSO, stored at -20°C or -80°C)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light at 4°C)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cell viability MTT assay.
Step-by-Step Procedure
1. Cell Seeding:
-
For adherent cells , harvest cells using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.
-
For suspension cells , centrifuge the cell suspension and resuspend in fresh medium to the desired concentration.
-
Determine the optimal cell seeding density for your cell line to ensure cells are in the logarithmic growth phase at the end of the experiment. A typical starting range is 5,000-10,000 cells per well in a 96-well plate.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow adherent cells to attach.
2. This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. The final concentrations should span a range that is expected to include the IC50 value (e.g., from 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or control medium to the respective wells. For suspension cells, add the drug dilutions directly to the wells.
-
Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully aspirate the supernatant.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile techniques and fresh reagents. |
| Low absorbance readings | Low cell number; insufficient incubation time with MTT. | Optimize cell seeding density; increase MTT incubation time. |
| Inconsistent results | Uneven cell seeding; edge effects in the 96-well plate. | Ensure proper cell mixing before seeding; avoid using the outer wells of the plate. |
| Precipitation of formazan | Incomplete solubilization. | Increase shaking time or gently pipette up and down to aid dissolution. |
Conclusion
This protocol provides a comprehensive guide for assessing the in vitro efficacy of this compound using the MTT assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on the viability of various cancer cell lines, thereby contributing to the understanding of its therapeutic potential.
References
- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
Determining the Optimal Concentration of Pimasertib for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making this compound a promising candidate for targeted cancer therapy.[4] Determining the optimal concentration of this compound is a critical first step in in vitro studies to ensure meaningful and reproducible results. This document provides detailed protocols for establishing the effective dose range of this compound in cultured cells, including assessing its impact on cell viability and target engagement.
Introduction to this compound
This compound, also known as AS703026 or MSC1936369B, is an allosteric, ATP non-competitive inhibitor of MEK1/2.[5][6] By binding to a specific site on the MEK enzymes, it prevents their activation, thereby blocking the downstream phosphorylation of ERK1/2.[1][2] This inhibition leads to the suppression of growth factor-mediated cell signaling, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.[1][6] The potency of this compound varies across different cell lines, with reported half-maximal inhibitory concentrations (IC50) for cell growth ranging from nanomolar to micromolar concentrations.[5][6]
Signaling Pathway of this compound
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow for Determining Optimal Concentration
The process of determining the optimal this compound concentration involves a multi-step approach, starting with a broad dose-range finding study, followed by more precise IC50 determination, and finally, confirming target engagement at the determined concentrations.
Caption: Workflow for identifying the optimal this compound concentration.
Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for consistent experimental outcomes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. This compound stock solutions are stable for at least one year at -20°C and two years at -80°C.[5]
Protocol 1: Dose-Range Finding using MTT Assay
This initial experiment aims to identify a broad range of this compound concentrations that affect cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM). Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to identify the responsive range.
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay provides a more sensitive and quantitative measurement of cell viability to determine the IC50 value accurately.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a narrower range of this compound serial dilutions (e.g., 10-12 concentrations) based on the results from the MTT assay, bracketing the estimated IC50. Treat the cells as described in Protocol 1.
-
Incubation: Incubate for the desired time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix briefly on an orbital shaker, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Target Engagement by Western Blotting
This experiment confirms that this compound is inhibiting its intended target, MEK1/2, by assessing the phosphorylation status of its downstream effector, ERK1/2.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 1-3 hours).[7] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| INA-6 | Multiple Myeloma | 10 | [5] |
| U266 | Multiple Myeloma | 5 | [5][6] |
| H929 | Multiple Myeloma | 200 | [5] |
| DLD-1 | Colorectal Cancer | - | [6] |
| MCAS | Ovarian Mucinous Carcinoma | 1,000 - >20,000 | [7] |
| OAW42 | Ovarian Mucinous Carcinoma | >20,000 | [7] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Example Data from a CellTiter-Glo® Assay
| This compound (nM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 1,500,000 | 100 |
| 1 | 1,450,000 | 96.7 |
| 10 | 1,200,000 | 80.0 |
| 50 | 750,000 | 50.0 |
| 100 | 450,000 | 30.0 |
| 500 | 150,000 | 10.0 |
| 1000 | 75,000 | 5.0 |
Logical Framework for Experimental Design
Caption: Logical relationship of the experimental design.
Conclusion
By following these detailed protocols and the logical experimental framework, researchers can confidently determine the optimal concentration of this compound for their specific cell culture models. This foundational step is essential for obtaining reliable and interpretable data in preclinical studies investigating the therapeutic potential of this MEK inhibitor. It is important to note that the optimal concentration may vary between cell lines, and therefore, it is recommended to perform these optimization experiments for each new cell line being studied.
References
- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pimasertib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of pimasertib, a selective MEK1/2 inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MAP2K1 and MAP2K2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3] this compound has demonstrated antitumor activity in preclinical models and is being investigated in clinical trials.[4][5] These protocols outline the necessary steps for establishing mouse xenograft models and subsequent administration of this compound to assess its anti-tumor effects.
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies of this compound in various mouse xenograft models.
| Cell Line | Mouse Strain | This compound Dosage & Schedule | Administration Route | Efficacy Results | Reference |
| H929 (Multiple Myeloma) | CB17 SCID | 15 mg/kg and 30 mg/kg | Oral | Significant tumor growth inhibition. | [6] |
| Cetuximab-resistant (K-ras mutant) | Not Specified | 10 mg/kg | Oral | Inhibited tumor growth. | [6] |
| A427 (Lung Carcinoma) | Athymic Nude (Nu/Nu) | 15 mg/kg BID; 30 mg/kg QD | Oral Gavage | Tumor growth inhibition (specific % not provided). | [7] |
| DV-90 | Athymic Nude (Nu/Nu) | 15 mg/kg BID | Oral Gavage | Tumor growth inhibition (specific % not provided). | [7] |
| HCT15 (Colorectal Carcinoma) | Nude | Not specified | Not specified | Combination with BEZ235 or sorafenib caused significant tumor growth delays compared to single agent treatment. | [8] |
| H1975 (Lung Adenocarcinoma) | Nude | Not specified | Not specified | Combination with BEZ235 or sorafenib caused significant tumor growth delays compared to single agent treatment. | [8] |
BID: Twice daily, QD: Once daily
Experimental Protocols
This compound Formulation
Materials:
-
This compound powder
-
Vehicle solution (select one):
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the this compound powder.
-
Add the chosen vehicle components sequentially. For Option B, for example, add DMSO first to dissolve the this compound, followed by PEG300, then Tween-80, and finally saline.[6]
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Store the formulation as recommended. For stock solutions, storage at -80°C for up to 2 years or -20°C for up to 1 year is suggested.[6]
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell lines (e.g., A427, DV-90, HCT15, H1975)
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, but recommended)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL (for a final injection of 5 x 10^6 cells in 100 µL).[7]
-
Anesthetize the mice using an approved method.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]
-
Monitor the mice regularly for tumor formation.
-
Tumors are typically allowed to grow to a volume of approximately 150-200 mm³ before the start of treatment.[7]
-
Tumor volume should be measured 2-3 times per week using calipers and calculated using the formula: Volume = 0.52 x Length x Width².[7]
This compound Administration and Monitoring
Materials:
-
This compound formulation
-
Oral gavage needles
-
Animal balance
-
Calipers
Protocol:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.[7]
-
Weigh the mice before each treatment to calculate the exact dose volume.
-
Administer this compound or the vehicle control via oral gavage at the predetermined dosage and schedule (e.g., 15 mg/kg BID or 30 mg/kg QD).[7]
-
Monitor the body weight of the mice and tumor volume regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
This compound Mechanism of Action
References
- 1. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor this compound and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MEK and Aurora A kinase in KRAS/PIK3CA double-mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Pimasertib and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Pimasertib, a selective MEK1/2 inhibitor, in combination with Phosphoinositide 3-kinase (PI3K) inhibitors. The dual blockade of the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways has demonstrated synergistic anti-tumor effects in various cancer cell lines, offering a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
Rationale for Combination Therapy
The MAPK and PI3K/AKT/mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] In many cancers, these pathways are aberrantly activated, often through mutations in key components like BRAF, KRAS, or PIK3CA.[3][4] The pathways are interconnected, and inhibition of one can lead to compensatory activation of the other, resulting in therapeutic resistance.[3][4] The simultaneous inhibition of both MEK (using this compound) and PI3K is a rational approach to achieve a more potent and sustained anti-tumor response by preventing this feedback loop.[1][3][4] Preclinical studies have consistently shown that this combination can lead to synergistic effects, including enhanced cell growth inhibition and induction of apoptosis in cancer cells.[1][3][5][6]
Signaling Pathway Overview
Caption: Dual inhibition of the MAPK and PI3K signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in combination with various PI3K inhibitors across different cancer cell lines. The data highlights the synergistic nature of the combination, as indicated by Combination Index (CI) values less than 1.
Table 1: IC50 Values of Single Agents
| Cell Line | Cancer Type | This compound IC50 (µM) | PI3K Inhibitor | PI3K Inhibitor IC50 (µM) | Reference |
| HCT15 | Colorectal Carcinoma | >1 (Resistant) | BEZ235 | Not Specified | [1] |
| H1975 | Lung Adenocarcinoma | >1 (Resistant) | BEZ235 | Not Specified | [1] |
| MCAS | Mucinous Ovarian Carcinoma | >1 | SAR245409 | Not Specified | [5] |
| OAW42 | Mucinous Ovarian Carcinoma | >20 | SAR245409 | Not Specified | [5] |
| Various | B-cell Lymphoma | Variable (Higher than solid tumors) | Idelalisib | Not Specified | [6] |
Table 2: Synergistic Effects of Combination Treatment
| Cell Line(s) | Cancer Type | PI3K Inhibitor | This compound Conc. | Key Findings | Combination Index (CI) | Reference |
| HCT15, H1975 | Colorectal, Lung | BEZ235 (dual PI3K/mTORi) | Not Specified | Synergistic cell growth inhibition and apoptosis induction. | Not Specified | [1] |
| 6 OMC cell lines | Mucinous Ovarian Carcinoma | SAR245409 (voxtalisib) | 30 nM | Synergistically inhibited cell growth and induced apoptosis. | 0.03–0.5 | [5] |
| DLBCL, MCL | B-cell Lymphoma | Idelalisib | Not Specified | Strong synergism observed. | Not Specified | [6] |
| Low-grade serous ovarian cancer xenografts | Ovarian Cancer | SAR245409 (voxtalisib) | Not Specified | Significantly greater antitumor activity than single agents. | Not Applicable | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the combination effects of this compound and PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of the drug combination on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and a PI3K inhibitor of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PI3K inhibitor, both alone and in combination, in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
Materials:
-
6-well plates
-
This compound and PI3K inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the PI3K inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48-72 hours.
-
Collect both floating and adherent cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to assess the inhibition of signaling pathways by measuring the phosphorylation status of key proteins.
Materials:
-
6-well plates
-
This compound and PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with the drug combination for a specified time (e.g., 3-24 hours).[5]
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using software like ImageJ to determine the extent of pathway inhibition.[5]
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for evaluating the combination of this compound and a PI3K inhibitor in vitro.
Experimental Workflow
Caption: A stepwise in vitro experimental workflow.
Logical Relationship for Synergy
References
- 1. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pimasertib in Long-Term Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pimasertib, a potent and selective MEK1/2 inhibitor, in long-term cell line studies. This document outlines the mechanism of action, provides detailed protocols for establishing treatment schedules, and offers guidance on data analysis and interpretation.
Introduction to this compound
This compound (also known as AS703026 or MSC1936369B) is an orally bioavailable, small-molecule inhibitor that selectively targets MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[3][4] this compound functions as an ATP non-competitive allosteric inhibitor, binding to a site on the MEK protein distinct from the ATP-binding pocket.[5][6] This allosteric inhibition prevents the activation of MEK1/2-dependent effector proteins and transcription factors, ultimately leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2]
Mechanism of Action: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3] The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, driving cellular responses. This compound's inhibition of MEK1/2 effectively blocks this entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines. This data is crucial for designing initial dose-finding experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| INA-6 | Multiple Myeloma | 10 | [6] |
| U266 | Multiple Myeloma | 5 | [6] |
| H929 | Multiple Myeloma | 200 | [6] |
| DLD-1 (D-MUT) | Colorectal Cancer | 10,000 (10 µM) | [5][6] |
| MCAS | Ovarian Mucinous Carcinoma | 1,000 - >20,000 | [7] |
| OAW42 | Ovarian Mucinous Carcinoma | >20,000 | [7] |
| Various Lung & Colorectal | This compound-sensitive | 1 | [8] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is highly recommended to determine the IC50 in the specific cell line and under the experimental conditions of interest.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Short-Term Growth Inhibition
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric proliferation assay like the MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[5]
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 (refer to Table 1). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Establishing a Long-Term this compound Treatment Schedule
For long-term studies, it is often desirable to use a concentration of this compound that inhibits proliferation without causing widespread, acute cell death. This allows for the study of acquired resistance mechanisms and other long-term cellular adaptations.
Objective: To maintain a consistent level of MEK inhibition over an extended period.
Procedure:
-
Concentration Selection: Based on the IC50 value determined in Protocol 1, select a concentration for the long-term study. A common starting point is to use a concentration around the IC25 or IC50. For studies on acquired resistance, a concentration that initially inhibits growth by 50-80% is often used.
-
Treatment Schedule:
-
Continuous Treatment: This is the most straightforward approach. The culture medium is replaced with fresh medium containing the desired concentration of this compound every 2-3 days, coinciding with routine cell passaging. This method ensures constant drug pressure.
-
Intermittent Treatment: In some cases, an intermittent or "drug holiday" schedule may be more clinically relevant or may be used to select for resistant populations. For example, cells could be treated for 3 days followed by 4 days of drug-free medium, or 5 days on, 2 days off.[9] The specific schedule should be guided by the experimental question.
-
-
Cell Maintenance:
-
Culture the cells under the chosen treatment schedule for the desired duration (weeks to months).
-
Monitor cell morphology and proliferation rate regularly.
-
Periodically assess the level of MEK inhibition by performing Western blotting for phosphorylated ERK (p-ERK) and total ERK. A sustained decrease in the p-ERK/total ERK ratio indicates effective target engagement.
-
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various time points during the long-term study to have a record of the evolving cell population.
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK.
Materials:
-
This compound-treated and vehicle-treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Densitometry: Quantify the band intensities using image analysis software to determine the ratio of p-ERK to total ERK.
Concluding Remarks
The protocols and information provided in these application notes serve as a comprehensive guide for researchers initiating long-term cell line studies with this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the long-term effects of MEK inhibition in cancer cells. It is important to adapt these protocols to the specific cell lines and experimental questions being addressed.
References
- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimasertib-Induced Apoptosis: Analysis by Flow Cytometry
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib (AS-703026/MSC1936369B) is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, and differentiation. Inhibition of MEK1/2 by this compound blocks the phosphorylation of ERK1/2, leading to the suppression of downstream signaling, cell cycle arrest, and induction of apoptosis in cancer cells. This application note provides a comprehensive guide to the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.
Mechanism of Action: this compound and the MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes. In many cancers, mutations in genes such as RAS and BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and survival.
This compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing their activation. This, in turn, inhibits the phosphorylation and activation of ERK1/2. The inhibition of ERK signaling has several downstream consequences that favor apoptosis, including the modulation of Bcl-2 family proteins. Specifically, MEK inhibition can lead to the upregulation of pro-apoptotic proteins like Bim and a decrease in the expression of anti-apoptotic proteins, ultimately tipping the cellular balance towards programmed cell death.
Quantitative Analysis of this compound-Induced Apoptosis
Flow cytometry allows for the precise quantification of different cell populations based on their light scattering and fluorescence properties. The following tables summarize representative data from studies on MEK inhibitors, illustrating the dose-dependent and time-course effects on apoptosis in cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Colon Cancer Cells (HCT116) after 48 hours
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 1 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.5 |
| 10 | 35.8 ± 5.1 | 42.7 ± 4.8 | 21.5 ± 3.9 |
Data are presented as mean ± standard deviation and are representative of expected outcomes.
Table 2: Time-Course of Apoptosis Induction by this compound (1 µM) in Lung Cancer Cells (A549)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 80.4 ± 3.9 | 12.5 ± 2.1 | 7.1 ± 1.5 |
| 24 | 68.2 ± 4.5 | 20.3 ± 3.2 | 11.5 ± 2.8 |
| 48 | 45.7 ± 5.3 | 35.6 ± 4.1 | 18.7 ± 3.7 |
Data are presented as mean ± standard deviation and are representative of expected outcomes.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a widely used method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a conical tube.
-
For adherent cells, aspirate the media (which may contain floating apoptotic cells) into a conical tube. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the media collected earlier.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Cationic lipophilic dyes such as JC-1 can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
This compound-treated and control cells
-
PBS
-
JC-1 dye solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1 (steps 1-3).
-
Staining:
-
Resuspend the cell pellet in 0.5 mL of complete medium.
-
Add JC-1 dye to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells with PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 0.5 mL of PBS and analyze immediately on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Protocol 3: Analysis of Caspase-3/7 Activity
Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and -7, are activated during the execution phase of apoptosis. Fluorogenic substrates that contain a caspase recognition sequence linked to a fluorescent reporter can be used to detect caspase activity in live cells.
Materials:
-
This compound-treated and control cells
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1 (steps 1-3).
-
Staining:
-
Resuspend the cells in a suitable assay buffer provided with the caspase activity kit.
-
Add the fluorogenic caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples directly on a flow cytometer, detecting the fluorescence of the cleaved substrate (typically in the green channel).
Data Interpretation:
-
An increase in the percentage of fluorescent cells indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound effectively induces apoptosis in cancer cells by inhibiting the MEK/ERK signaling pathway. Flow cytometry provides a robust and quantitative platform for analyzing the various stages of this compound-induced apoptosis. The protocols detailed in this application note for Annexin V/PI staining, mitochondrial membrane potential analysis, and caspase activity assays offer researchers a comprehensive toolkit to evaluate the pro-apoptotic efficacy of this compound and other MEK inhibitors. This information is crucial for preclinical drug development and for understanding the molecular mechanisms underlying the therapeutic effects of these targeted agents.
Application Notes and Protocols for Studying MEK Inhibition in Colorectal Cancer Cell Lines Using Pimasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib (AS703026/MSC1936369B) is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers, including colorectal cancer (CRC).[4][5] In CRC, mutations in genes such as KRAS and BRAF can lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.[6] this compound's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling pathways that drive cell proliferation and survival.[1] These application notes provide detailed protocols for utilizing this compound to study MEK inhibition in colorectal cancer cell lines, including methods for assessing its impact on cell viability, signaling pathways, and cell cycle progression.
Data Presentation
This compound Activity in Cancer Cell Lines
The anti-proliferative activity of this compound varies across different cancer cell lines, largely dependent on the genetic background and the activation status of the MAPK pathway. Cell lines are often categorized as sensitive or resistant to this compound based on their half-maximal inhibitory concentration (IC50) for cell growth.
| Cell Line Type | Cancer Type | IC50 (µM) | Reference |
| This compound-Sensitive | Colorectal Cancer | 0.001 | [4] |
| INA-6 | Multiple Myeloma | 0.01 | [1] |
| U266 | Multiple Myeloma | 0.005 | [1] |
| H929 | Multiple Myeloma | 0.2 | [1] |
| DLD-1 (K-Ras mutant) | Colorectal Cancer | Effective at 10 µM | [1][3] |
Signaling Pathways
The RAS/RAF/MEK/ERK pathway is a primary target of this compound. Understanding this pathway is crucial for interpreting experimental results.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on colorectal cancer cell lines involves several key experimental stages.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count colorectal cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for MEK Pathway Inhibition
This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for evaluating the effect of this compound on cell cycle distribution.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) or vehicle control for 24 or 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G0-G1 cell cycle arrest.[3]
-
Expected Outcomes and Interpretation
-
Cell Viability: this compound is expected to decrease the viability of sensitive colorectal cancer cell lines in a dose-dependent manner. The IC50 value will provide a quantitative measure of its potency.
-
Western Blot: A significant decrease in the levels of phosphorylated ERK1/2 relative to total ERK1/2 is expected upon this compound treatment, confirming on-target MEK inhibition.
-
Cell Cycle Analysis: Treatment with this compound is anticipated to cause an accumulation of cells in the G0/G1 or G2/M phase of the cell cycle, indicating cell cycle arrest. This may be accompanied by a decrease in the percentage of cells in the S phase.[7][8][9]
Troubleshooting
-
High IC50 values: The cell line may be resistant to MEK inhibition. Consider using cell lines with known activating mutations in the MAPK pathway (e.g., KRAS or BRAF mutations). Resistance can also be acquired, and combination therapies with inhibitors of other pathways, such as PI3K/mTOR, may be necessary to overcome this.[4]
-
No change in p-ERK levels: Ensure that the MAPK pathway is basally active in the chosen cell line. Serum starvation followed by growth factor stimulation can be used to induce pathway activation. Also, verify the activity of the this compound stock solution.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Poor resolution of cell cycle phases: Ensure proper cell fixation and staining. Analyze a sufficient number of events and use appropriate gating strategies during flow cytometry analysis. Cell clumps can also affect the results; filter the cell suspension before analysis if necessary.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the role of MEK signaling in colorectal cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to Pimasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib (AS-703026/MSC1936369B) is an orally bioavailable, selective, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound binds to an allosteric site on MEK, preventing its phosphorylation and subsequent activation of ERK (extracellular signal-regulated kinase), which in turn inhibits tumor cell proliferation and survival.[1][4]
The evaluation of novel anti-cancer agents like this compound heavily relies on robust preclinical models that can accurately predict clinical efficacy. In vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FLI), offer non-invasive, longitudinal monitoring of tumor growth and response to treatment in living animals.[5][6] These methods provide quantitative data on tumor burden, metabolic activity, and the pharmacodynamic effects of the drug over time, enabling a comprehensive assessment of therapeutic response.[7][8]
These application notes provide an overview of the methodologies for in vivo imaging of tumor response to this compound treatment, including detailed protocols for establishing tumor xenograft models and conducting bioluminescence and fluorescence imaging studies.
Signaling Pathway Targeted by this compound
This compound targets the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4] this compound's inhibition of MEK1/2 blocks the downstream signaling to ERK, thereby impeding the oncogenic signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies evaluating the efficacy of this compound. These studies typically involve the use of human tumor cell line xenografts in immunocompromised mice. Tumor growth is monitored over time, and the response to treatment is quantified.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT-15)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 ± 150 | - |
| This compound | 25 mg/kg, Daily | 450 ± 80 | 64 |
| This compound + BEZ235 | 25 mg/kg this compound + 20 mg/kg BEZ235, Daily | 150 ± 40 | 88 |
Data are representative and compiled from findings reported in preclinical studies.[3][9]
Table 2: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer Xenograft Model (H1975)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1800 ± 200 | - |
| This compound | 25 mg/kg, Daily | 800 ± 120 | 56 |
| This compound + Sorafenib | 25 mg/kg this compound + 30 mg/kg Sorafenib, Daily | 300 ± 60 | 83 |
Data are representative and compiled from findings reported in preclinical studies.[3][9]
Experimental Protocols
Establishment of Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Human cancer cell line (e.g., HCT-15, H1975) engineered to express a reporter gene (e.g., firefly luciferase).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix.
-
6-8 week old female immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose).
Procedure:
-
Cell Culture: Culture the luciferase-expressing cancer cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor dimensions with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Perform in vivo imaging at baseline (before treatment initiation) and at regular intervals (e.g., weekly) to monitor tumor response.
-
In Vivo Bioluminescence Imaging (BLI) Protocol
BLI is a highly sensitive technique for monitoring tumor growth and response to therapy in real-time.[5][6]
Materials:
-
Tumor-bearing mice (from Protocol 1).
-
D-Luciferin, potassium salt.
-
Sterile PBS.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (isoflurane).
Procedure:
-
Substrate Preparation: Prepare a stock solution of D-Luciferin at 15 mg/mL in sterile PBS.
-
Animal Preparation:
-
Anesthetize the mice using an isoflurane induction chamber.
-
Administer D-Luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[10]
-
-
Image Acquisition:
-
Wait for 10-15 minutes after luciferin injection to allow for substrate distribution.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.[10]
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the analysis software provided with the imaging system to define a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal within the ROI as total flux (photons/second).
-
Overlay the bioluminescent signal on the photographic image to visualize tumor location.
-
Compare the signal intensity over time and between treatment groups to assess treatment efficacy.
-
In Vivo Fluorescence Imaging (FLI) Protocol
FLI can be used to visualize tumors expressing fluorescent proteins or to track the biodistribution of fluorescently labeled drugs or probes.
Materials:
-
Tumor-bearing mice (expressing a fluorescent protein, e.g., GFP, RFP).
-
In vivo imaging system with fluorescence capabilities.
-
Anesthesia system (isoflurane).
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an isoflurane induction chamber.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Select the appropriate excitation and emission filters for the specific fluorescent protein being used.
-
Acquire fluorescence images. Exposure times will vary depending on the signal strength.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the analysis software to define an ROI around the tumor.
-
Quantify the fluorescence intensity within the ROI.
-
Correct for background autofluorescence if necessary.
-
Monitor changes in fluorescence intensity over time to assess tumor growth and treatment response.
-
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of anti-cancer therapies like this compound. Bioluminescence and fluorescence imaging provide sensitive and quantitative methods for longitudinally monitoring tumor response in a non-invasive manner. The protocols and data presented in these application notes offer a framework for researchers to design and execute robust in vivo studies to assess the efficacy of this compound and other MEK inhibitors. The ability to visualize and quantify treatment effects in real-time can accelerate the drug development process and provide valuable insights into the mechanisms of action and resistance.
References
- 1. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor this compound and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 3. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Imaging [protocols.io]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 7. [2102.12602] Quantitative in vivo imaging to enable tumor forecasting and treatment optimization [arxiv.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Pimasertib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pimasertib, a selective MEK1/2 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Section 1: Generating and Validating this compound-Resistant Cell Lines
Question: My cells are not developing resistance to this compound despite prolonged exposure. What could be the issue?
Answer:
Several factors could contribute to the difficulty in generating this compound-resistant cell lines. Here are some potential causes and solutions:
-
Inappropriate Starting Concentration: The initial concentration of this compound may be too high, leading to widespread cell death rather than allowing for the selection of resistant clones.
-
Solution: Start by treating your parental cell line with the IC20 (the concentration that inhibits 20% of cell growth) of this compound. This allows a larger population of cells to survive and potentially develop resistance mechanisms.
-
-
Insufficient Duration of Treatment: Acquired resistance is a gradual process that requires sustained selective pressure.
-
Solution: Culture the cells in the continuous presence of this compound for an extended period, which can range from several weeks to months.[1] Replenish the media with fresh drug every 3-4 days.
-
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance to MEK inhibitors due to their genetic background.
-
Solution: If possible, try generating resistant lines from multiple parental cell lines with different genetic backgrounds to increase the likelihood of success.
-
Question: How do I confirm that my generated cell line is genuinely resistant to this compound?
Answer:
Validation of resistance is a critical step. Here’s how you can confirm it:
-
Determine the IC50 Value: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your generated cell line to the parental cell line.[1] A significant increase in the IC50 value (often defined as more than three-fold) indicates the development of resistance.
-
Perform a Cell Viability Assay: Use a standard cell viability assay, such as MTT or CCK-8, to generate dose-response curves for both the parental and the putative resistant cell lines.
-
Assess Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-determine the IC50. A stable resistant line will maintain its elevated IC50.
-
Molecular Characterization: Analyze key signaling pathways to understand the mechanism of resistance. For example, check for the rebound of phosphorylated ERK (p-ERK) or the activation of parallel pathways like PI3K/AKT.
Section 2: Western Blotting Issues
Question: I'm not seeing a clear inhibition of p-ERK in my this compound-treated sensitive cells. What's wrong?
Answer:
This is a common issue that can often be resolved by optimizing your experimental conditions.
-
Suboptimal this compound Concentration or Treatment Time: The concentration may be too low, or the treatment time too short to see a significant effect.
-
Solution: Perform a dose-response and time-course experiment. For Western blotting, a treatment time of 2-4 hours is often sufficient to observe maximal inhibition of p-ERK.[2]
-
-
Poor Antibody Quality: The primary antibody against p-ERK may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody for p-ERK. Check the manufacturer's datasheet for recommended applications and dilutions. Run a positive control (e.g., cells stimulated with a growth factor like EGF) to ensure the antibody is working.
-
-
Problems with Sample Preparation: Degradation of proteins or loss of phosphorylation during sample collection and lysis can lead to weak signals.
-
Solution: Ensure that lysis buffers contain fresh protease and phosphatase inhibitors. Keep samples on ice at all times to minimize enzymatic activity.
-
Question: I'm observing a high background on my Western blots for p-ERK and p-AKT. How can I reduce it?
Answer:
High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try different blocking agents, such as 5% non-fat milk or bovine serum albumin (BSA) in TBST. Adding a small amount of Tween 20 (0.05-0.1%) to your blocking and antibody incubation buffers can also help.
-
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. Use a sufficient volume of wash buffer (e.g., TBST) and ensure adequate agitation.
-
Section 3: Combination Therapy Experiments
Question: My combination of this compound and a PI3K inhibitor is not showing a synergistic effect. Why might this be?
Answer:
A lack of synergy in combination treatments can be due to several factors:
-
Inappropriate Dosing: The concentrations of one or both drugs may be outside the synergistic range.
-
Solution: Perform a dose-matrix experiment where you test multiple concentrations of both drugs. Analyze the data using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[3]
-
-
Cell Line-Specific Mechanisms: The resistance mechanism in your specific cell line may not be dependent on the PI3K pathway.
-
Solution: Before conducting extensive combination studies, characterize the resistance mechanism in your cell line. If resistance is not driven by PI3K pathway activation, a PI3K inhibitor will likely not be effective.
-
-
Drug Scheduling: The timing of drug administration can influence the outcome.
-
Solution: Experiment with different drug schedules, such as sequential versus simultaneous administration, to see if this impacts the synergistic effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, and other MEK inhibitors, often involves the reactivation of the MAPK pathway or the activation of parallel survival pathways.[1] Key mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, such as mutations in MEK1 that prevent this compound binding or amplification of upstream components like KRAS or BRAF.
-
Activation of the PI3K/AKT/mTOR Pathway: Cancer cells can bypass MEK inhibition by upregulating signaling through the PI3K/AKT/mTOR pathway, which also promotes cell survival and proliferation.[4] This is a frequent reason for combining this compound with PI3K or AKT inhibitors.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR or MET can drive signaling through both the MAPK and PI3K pathways, thus circumventing MEK inhibition.
Q2: How do I choose the right combination therapy to overcome this compound resistance?
A2: The choice of combination therapy should be guided by the specific resistance mechanism at play.
-
If resistance is driven by PI3K/AKT pathway activation , combining this compound with a PI3K, AKT, or mTOR inhibitor is a rational approach.[4]
-
If resistance is due to MAPK pathway reactivation at a level upstream of MEK (e.g., RAF), combining this compound with a RAF inhibitor might be effective.
-
In cases of upregulated RTK signaling , a combination with an inhibitor targeting the specific RTK (e.g., an EGFR inhibitor) would be appropriate.
Q3: What is a Combination Index (CI) and how is it interpreted?
A3: The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two drugs. It is typically calculated using the Chou-Talalay method. The interpretation is as follows:
-
CI < 1: Synergistic effect (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the effect of the combination is equal to the sum of the individual effects).
-
CI > 1: Antagonistic effect (the effect of the combination is less than the sum of the individual effects).[3]
Q4: Can I use apoptosis assays to evaluate the effectiveness of my combination therapy?
A4: Yes, apoptosis assays are a valuable tool. A synergistic combination of this compound with another agent should ideally induce a higher level of apoptosis than either drug alone. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are commonly used to quantify apoptosis.[5][6][7]
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (µM) | Reference |
| HCT15 | Colorectal | Resistant | >1 | [4] |
| H1975 | Lung | Resistant | >1 | [4] |
| GEO | Colorectal | Sensitive | 0.001 | [4] |
| MCAS | Ovarian Mucinous | Sensitive | ~1.0 | [8] |
| OAW42 | Ovarian Mucinous | Resistant | >20 | [8] |
| JHOM-1 | Ovarian Mucinous | Sensitive | ~2.5 | [8] |
Table 2: Combination Effects of this compound with Other Inhibitors
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| MCAS | This compound + SAR245409 (PI3K/mTORi) | Synergy | 0.03–0.5 | [9] |
| OAW42 | This compound + SAR245409 (PI3K/mTORi) | Synergy | 0.03–0.5 | [9] |
| JHOM-2B | This compound + SAR245409 (PI3K/mTORi) | Synergy | 0.03–0.5 | [9] |
| HCT15 | This compound + BEZ235 (PI3K/mTORi) | Synergy | Not specified | [4] |
| H1975 | This compound + Sorafenib (Multi-kinase i) | Synergy | Not specified | [4] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Parental IC50: First, determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Passage: Continuously monitor the cells. When the cells resume a normal growth rate and reach 70-80% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Stepwise Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. This is a gradual process that can take several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the parental IC50) than what the parental cells can tolerate.
-
Validation: Confirm the resistance by performing a dose-response curve and calculating the new IC50. The resistant phenotype should be stable after culturing in drug-free media for several passages.
Protocol 2: Western Blotting for p-ERK and p-AKT
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound, combination drugs, or vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound, combination drugs, or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media containing serum.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Key signaling pathways involved in acquired resistance to this compound.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: A logical workflow for troubleshooting weak Western Blot signals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 4. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pimasertib In Vitro Off-Target Effect Analysis
Welcome to the technical support center for researchers investigating the in vitro off-target effects of Pimasertib. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] It binds to a pocket adjacent to the ATP-binding site, thereby preventing MEK1/2 from phosphorylating their only known downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinase 1 and 2). This action effectively blocks signal transduction down the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in various cancers.[3]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be a selective MEK1/2 inhibitor, like most kinase inhibitors, it may interact with other kinases, leading to off-target effects.[3] Understanding these off-target interactions is crucial for several reasons:
-
Predicting Potential Toxicities: Off-target kinase inhibition can lead to unforeseen cellular toxicities or side effects in a clinical setting.
-
Discovering Novel Therapeutic Applications: In some cases, off-target activities can be beneficial and may lead to the discovery of new therapeutic indications for the drug (polypharmacology).
Q3: What are some potential off-target kinases for a MEK inhibitor like this compound?
Direct, comprehensive public data on the specific off-target profile of this compound is limited. However, based on kinome-wide profiling of other MEK inhibitors and the structural similarities within the human kinome, potential off-target effects could be observed in other kinases. It is important to note that the following table is a representative example based on data from other MEK inhibitors and should be experimentally verified for this compound.
Representative Off-Target Profile for a MEK Inhibitor
| Kinase Target Family | Specific Kinase | Reported IC50/Ki (nM) | Potential Implication |
| On-Target | MEK1 | ~5-11 | Primary therapeutic effect |
| On-Target | MEK2 | ~5-11 | Primary therapeutic effect |
| Tyrosine Kinase | AXL | >1000 | Potential for resistance mechanisms |
| Tyrosine Kinase | DDR1 | >1000 | |
| Tyrosine Kinase | PDGFRβ | >1000 | |
| Tyrosine Kinase | FAK2 | >1000 | |
| Tyrosine Kinase | JAK1 | >1000 | |
| Serine/Threonine Kinase | ACVR1 | >1000 | |
| Cyclin-Dependent Kinase | CDK2 | >1000 | Potential effects on cell cycle |
| Cyclin-Dependent Kinase | CDK9 | >1000 | Potential effects on transcription |
Note: The IC50 values presented for off-target kinases are hypothetical and intended for illustrative purposes. Actual values for this compound must be determined experimentally.
Experimental Workflow for Identifying Off-Target Effects
Caption: A generalized workflow for the in vitro identification of this compound's off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the microplate | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer. |
| No or weak inhibition of positive control kinase | - Inactive enzyme- Degraded ATP or substrate- Incorrect assay buffer composition | - Aliquot and store the enzyme at the recommended temperature; avoid repeated freeze-thaw cycles.- Prepare fresh ATP and substrate solutions.- Verify the pH and composition of the assay buffer. |
| This compound appears inactive against on-target (MEK1/2) | - this compound degradation- Incorrect this compound concentration- Assay conditions not optimal for allosteric inhibitors | - Prepare fresh this compound dilutions from a validated stock.- Confirm the concentration of the stock solution spectrophotometrically.- Ensure the assay has a pre-incubation step to allow for allosteric inhibitor binding. |
| High background signal in no-enzyme control wells | - Contaminated reagents- Autophosphorylation of substrate- Non-specific binding to the plate | - Use fresh, high-quality reagents.- If using a protein substrate, check for autophosphorylation and consider using a peptide substrate.- Include a blocking agent (e.g., BSA) in the assay buffer. |
| Inconsistent results between biochemical and cell-based assays | - Low cell permeability of this compound- this compound is actively transported out of the cell- Cellular environment affects inhibitor binding | - Confirm cellular uptake of this compound.- Investigate the presence of efflux pumps that may reduce the intracellular concentration of the compound.- Acknowledge that biochemical IC50 values may not directly translate to cellular potency. |
Detailed Experimental Protocol: In Vitro Kinase Profiling (Competition Binding Assay)
This protocol provides a general framework for a competition binding assay, a common method for kinase inhibitor profiling. Specific details may need to be optimized based on the kinase and the assay platform being used.
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific immobilized ligands (e.g., on beads)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (composition will be kinase-dependent)
-
Detection reagents (e.g., fluorescently labeled tracer)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control (vehicle) and a known inhibitor for each kinase as a positive control.
-
Assay Plate Preparation: Add the diluted this compound, vehicle, or positive control to the wells of the microplate.
-
Kinase Addition: Add the recombinant kinase to each well.
-
Ligand Addition: Add the immobilized kinase ligand to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Tracer Addition: Add the detection tracer to each well.
-
Detection: Read the plate on a suitable plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
This compound On-Target Signaling Pathway
References
Technical Support Center: Optimizing Pimasertib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, pimasertib, in animal models. The focus is on optimizing dosage to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[1]
Q2: What are the common toxicities associated with this compound and other MEK inhibitors in animal models?
A2: Toxicities commonly observed with MEK inhibitors, including this compound, in preclinical studies are generally consistent with the on-target effects of inhibiting the MAPK pathway in normal tissues. These can include:
-
Dermatological: Skin rash, acneiform dermatitis.
-
Gastrointestinal: Diarrhea, nausea, vomiting.
-
General: Fatigue, asthenia, peripheral edema.
-
Ocular: Serous retinal detachment, retinal vein occlusion.
The severity of these toxicities is typically dose-dependent.
Q3: How do I select a starting dose for this compound in a mouse xenograft model?
A3: Selecting a starting dose requires a balance between potential efficacy and acceptable toxicity. A common approach is to start with a dose that has been shown to be effective in similar preclinical models without causing severe toxicity. For MEK inhibitors, doses in the range of 10-50 mg/kg/day, administered orally, have been used in mouse xenograft models. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and tumor type.
Q4: What is a typical experimental design for a dose-finding study of this compound in mice?
A4: A standard dose-finding study in mice with tumor xenografts would involve the following steps:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line of interest.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, and at least three dose levels of this compound).
-
Dosing: Administer this compound orally, once or twice daily, for a defined period (e.g., 21 days).
-
Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Toxicity: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and skin condition daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if severe toxicity is observed.
-
Data Analysis: Compare tumor growth inhibition and toxicity profiles across different dose groups to identify the optimal therapeutic dose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Severe weight loss (>15-20%) and poor clinical signs in treated animals. | The administered dose of this compound is too high and exceeds the maximum tolerated dose (MTD). | - Immediately discontinue dosing for the affected animals. - Consider euthanasia if animals are in distress. - In future experiments, reduce the starting dose and/or the dosing frequency. - Ensure proper vehicle formulation and administration technique. |
| No significant tumor growth inhibition at the tested doses. | - The this compound dose is too low. - The tumor model is resistant to MEK inhibition. - Issues with drug formulation or administration leading to poor bioavailability. | - Increase the dose of this compound in subsequent cohorts, not exceeding the MTD. - Confirm the activation of the MAPK pathway in your tumor model (e.g., by checking for BRAF or KRAS mutations). - Verify the stability and proper suspension of your this compound formulation. - Consider combination therapy with other agents.[1][2] |
| Skin rash or dermatitis in treated animals. | This is a known on-target toxicity of MEK inhibitors due to the role of the MAPK pathway in skin homeostasis. | - Document the severity and progression of the skin lesions. - For mild to moderate rash, continue treatment and monitor closely. - For severe or ulcerative dermatitis, consider dose reduction or interruption. - Consult with a veterinarian for potential supportive care. |
| Variable tumor response within the same treatment group. | - Inconsistent tumor implantation or initial tumor size. - Heterogeneity of the tumor xenografts. - Inconsistent drug administration. | - Ensure consistent technique for tumor cell implantation and start treatment when tumors are within a narrow size range. - Increase the number of animals per group to account for biological variability. - Ensure all personnel are properly trained in oral gavage or the chosen administration route. |
Data Presentation
Table 1: Example of this compound Dose-Ranging Study in a Human Colorectal Cancer (HCT116) Xenograft Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Growth Inhibition (%) | Key Toxicities Observed |
| Vehicle Control | 0 | 0 | None |
| This compound | 10 | 35 | Mild, transient weight loss (<5%) |
| This compound | 25 | 68 | Moderate weight loss (5-10%), mild dermatitis |
| This compound | 50 | 85 | Significant weight loss (>15%), moderate to severe dermatitis, lethargy |
Note: The data presented in this table is illustrative and based on typical responses seen with MEK inhibitors. Actual results may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Illustrative)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Mouse | 10 | Oral | 850 | 1.5 | 4500 |
| Rat | 10 | Oral | 600 | 2.0 | 3800 |
| Dog | 5 | Oral | 450 | 2.5 | 3200 |
Note: This table provides hypothetical pharmacokinetic data for illustrative purposes. Actual values can be found in specific pharmacokinetic studies.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Nude Mice
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dose Escalation:
-
Start with a dose of 10 mg/kg, administered orally once daily to a cohort of 3-5 mice.
-
Observe animals for clinical signs of toxicity and measure body weight daily for 7 days.
-
If no severe toxicity is observed, escalate the dose in a new cohort of mice (e.g., to 25 mg/kg, 50 mg/kg, 75 mg/kg, and 100 mg/kg).
-
The MTD is defined as the highest dose that does not cause >20% body weight loss or other signs of severe distress.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.
Protocol 2: Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., HCT116) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel).
-
Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Group Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Groups should include a vehicle control and at least two doses of this compound (e.g., a well-tolerated dose and a dose closer to the MTD).
-
Administer treatment orally once daily for 21 days.
-
-
Monitoring during Treatment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach the pre-defined maximum size.
-
Euthanize all animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.
Caption: Workflow for optimizing this compound dosage in animal models.
References
Managing variability in experimental results with Pimasertib
Welcome to the technical support resource for Pimasertib (AS-703026), a selective, allosteric inhibitor of MEK1/2. This guide is designed for researchers, scientists, and drug development professionals to help manage variability in experimental results and provide standardized protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective, ATP non-competitive inhibitor of MEK1 and MEK2.[1][2][3] It binds to an allosteric site on the MEK enzymes, locking them in an inactive conformation.[4] This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2, thereby inhibiting the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[3][5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 86 mg/mL, but it is insoluble in water.[1][7] It is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] For long-term storage, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. However, it generally shows high potency in the nanomolar range in sensitive cell lines. For example, in multiple myeloma cell lines, reported IC50 values are around 5 nM for U266 cells, 11 nM for INA-6 cells, and 200 nM for H929 cells.[1][2]
Q4: I am observing that the effect of this compound is diminishing in my long-term cell culture experiments. What is the likely cause?
A4: The diminishing effect of this compound in long-term experiments is often due to the development of acquired resistance. A primary mechanism of resistance to MEK inhibitors is the activation of parallel signaling pathways, most notably the PI3K/AKT/mTOR pathway, which can bypass the MEK/ERK blockade.[8][9][10] Gene expression profiling of this compound-resistant cells has shown upregulation of genes involved in the PI3K/AKT/mTOR pathway.[8]
Troubleshooting Guide
Issue 1: High Variability in IC50 Determination
-
Question: My calculated IC50 value for this compound is inconsistent across experiments or significantly different from published values. What are the potential causes?
-
Answer: Variability in IC50 values is a common issue that can stem from multiple sources:
-
Cell Line Health and Passage Number: Ensure you are using cells at a consistent and low passage number. Genetic drift can occur at high passages, altering sensitivity to inhibitors.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate the RAS/RAF/MEK/ERK pathway. Variations in serum concentration between experiments can alter the baseline pathway activation and affect this compound's apparent potency.
-
Compound Stability: Ensure this compound stock solutions have been stored correctly and avoid repeated freeze-thaw cycles.[2] Confirm the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Assay Conditions: The duration of drug exposure, cell seeding density, and the type of assay used (e.g., MTT, [³H]thymidine incorporation, CellTiter-Glo) can all influence the final IC50 value.[1] It is crucial to maintain consistency in these parameters.
-
ATP Concentration (for in vitro kinase assays): Although this compound is an allosteric, non-ATP competitive inhibitor, the overall kinase reaction rate can be influenced by ATP levels, which might indirectly affect results in some assay formats.[11]
-
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
-
Question: I am observing cellular effects that are not consistent with MEK inhibition (e.g., unexpected morphological changes, toxicity in resistant cells). Could this be due to off-target effects?
-
Answer: While this compound is highly selective for MEK1/2, all kinase inhibitors have the potential for off-target activities, especially at higher concentrations.[1][12]
-
Concentration: Verify that you are using this compound at concentrations appropriate for inhibiting MEK. Use concentrations well below 1 µM where possible, as off-target effects are more likely at higher concentrations.[2]
-
Confirm MEK Inhibition: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of ERK (p-ERK) at the concentrations used in your assay. This helps to correlate the observed phenotype with on-target activity.
-
Consider the Cellular Context: In some cell lines, MEK inhibition can lead to feedback activation of other pathways, such as PI3K/AKT, which could drive unexpected phenotypes.[13]
-
Clinical Side Effects as Clues: In clinical settings, MEK inhibitors are associated with specific toxicities like skin rash and ocular events.[4][14][15] These can sometimes provide clues to other signaling pathways that might be affected.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| U266 | Multiple Myeloma | 5 | [1][2] |
| INA-6 | Multiple Myeloma | 11 | [1][2] |
| H929 | Multiple Myeloma | 200 | [2] |
| DLD-1 (K-Ras mutant) | Colorectal Cancer | Effective at 10 µM | [1] |
| HCT15 | Colon Carcinoma | Resistant (IC50 > 1 µM) | [8] |
| H1975 | Lung Adenocarcinoma | Resistant (IC50 > 1 µM) | [8] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | DMSO | [1] |
| Max Concentration | 86 mg/mL (199.44 mM) | [1] |
| Aqueous Solubility | Insoluble | [7] |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | [2] |
| Handling Notes | Use fresh, anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. | [1][2] |
Visualizations and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Facebook [cancer.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. The MEK1/2 Inhibitor this compound Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1) | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Pimasertib Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Pimasertib signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of MEK1 and MEK2 (MAP2K1 and MAP2K2).[1][2][3] It is an ATP non-competitive, allosteric inhibitor that binds to a unique site near the ATP binding pocket of MEK1/2.[4][5][6] This binding locks the kinase in an inactive state, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, most notably the downstream kinase ERK (extracellular signal-regulated kinase).[1][2][3][6] The intended outcome is the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is often upregulated in various cancer types, thereby suppressing tumor cell proliferation and survival.[1][2][3]
Q2: I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What could be the cause?
Several factors could lead to a lack of p-ERK inhibition. Here are some common causes and troubleshooting steps:
-
Suboptimal Drug Concentration or Activity:
-
Verify this compound Concentration and Bioactivity: Ensure the correct concentration of this compound was used. Titrate the drug to determine the optimal inhibitory concentration for your specific cell line, as IC50 values can vary.[5] Confirm the integrity of your this compound stock; improper storage can lead to degradation.
-
Short Treatment Duration: The effect of this compound on p-ERK levels can be rapid.[7] Ensure your time point for analysis is appropriate. Conversely, prolonged exposure can sometimes lead to signaling rebound in certain contexts.[8]
-
-
Issues with Western Blotting Technique:
-
Phosphatase Activity: Protein phosphorylation is a dynamic process. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylated state of ERK during sample preparation.[9]
-
Antibody Specificity and Concentration: Use an antibody validated for the specific detection of phosphorylated ERK1/2. Optimize the primary and secondary antibody concentrations to ensure a detectable signal without high background.[9][10]
-
Loading Controls: Use a total ERK antibody as a loading control to confirm that the lack of a p-ERK signal is not due to low protein loading.
-
-
Cellular Resistance Mechanisms:
-
Intrinsic or Acquired Resistance: The cell line you are using may have intrinsic resistance to MEK inhibition.[11] Acquired resistance can also develop over time with continuous this compound exposure.
-
Feedback Loops and Pathway Reactivation: Inhibition of MEK can sometimes lead to the activation of feedback loops that reactivate the ERK pathway or other pro-survival pathways.[12]
-
Q3: My cells initially respond to this compound, but then p-ERK levels rebound. Why is this happening?
This phenomenon, known as "p-ERK rebound" or "signaling reactivation," is a common mechanism of resistance to MEK inhibitors.[8][12] Here's a breakdown of potential causes:
-
Relief of Negative Feedback Loops: The RAS/RAF/MEK/ERK pathway has several internal negative feedback mechanisms. For instance, active ERK can phosphorylate and inhibit upstream components like SOS and RAF. When this compound inhibits MEK, this negative feedback is relieved, leading to increased activity of upstream kinases like RAF, which can then more strongly phosphorylate the remaining uninhibited MEK, causing a rebound in p-ERK levels.[12]
-
Activation of Parallel Signaling Pathways: Cells can compensate for MEK inhibition by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway.[11] Activation of receptor tyrosine kinases (RTKs) like FGFR1 has also been observed in this compound-resistant cells.[8]
-
Gene Amplification or Mutations: In cases of acquired resistance, cells may develop amplifications of upstream activators (e.g., BRAF) or mutations in MEK1 itself that prevent this compound from binding effectively.[12]
Q4: I observe increased phosphorylation of AKT (p-AKT) after this compound treatment. Is this an expected off-target effect?
While this compound is highly selective for MEK1/2, an increase in p-AKT is a frequently observed consequence of MEK inhibition and is generally not considered a direct off-target kinase inhibition.[8] This is often due to crosstalk between the MAPK and PI3K/AKT pathways.[11] Inhibition of the MEK/ERK pathway can lead to the relief of inhibitory signals on the PI3K/AKT pathway, resulting in its activation.[13] This is a significant mechanism of resistance, and combining this compound with a PI3K or AKT inhibitor can often overcome this resistance.[11]
Troubleshooting Guides
Guide 1: No or Weak Inhibition of p-ERK
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Inactivity | 1. Prepare fresh this compound dilutions from a new stock. 2. Confirm the IC50 in your cell line using a dose-response experiment. | Ensures the inhibitor is active and used at an effective concentration. IC50 values can vary between cell lines.[5] |
| Western Blotting Issues | 1. Add phosphatase and protease inhibitors to your lysis buffer.[9][14] 2. Run a positive control (e.g., cells stimulated with a growth factor known to activate the ERK pathway).[9] 3. Optimize primary and secondary antibody concentrations. | Preserves protein phosphorylation, confirms the assay is working, and ensures proper antibody performance. |
| Rapid Drug Metabolism | 1. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for p-ERK inhibition. | This compound has a relatively short half-life, and its effects can be transient.[7] |
| Intrinsic Cell Resistance | 1. Sequence key genes in the MAPK pathway (e.g., KRAS, BRAF, MEK1) to check for mutations that may confer resistance. 2. Test this compound in a known sensitive cell line as a positive control. | Identifies potential genetic reasons for the lack of response. |
Guide 2: Rebound of p-ERK or Activation of Other Pathways (e.g., p-AKT)
| Potential Cause | Troubleshooting Step | Rationale |
| Feedback Loop Activation | 1. Perform a time-course experiment to observe the dynamics of p-ERK and p-AKT signaling. 2. Co-treat with an inhibitor of an upstream activator (e.g., a RAF inhibitor) to see if the rebound is prevented. | Helps to understand the kinetics of the signaling response and identify the source of reactivation. |
| Parallel Pathway Activation | 1. Profile the activation of other key signaling nodes (e.g., p-AKT, p-S6K, p-STAT3) by Western blot. 2. Use a combination of this compound with an inhibitor of the activated parallel pathway (e.g., a PI3K inhibitor like voxtalisib).[15] | Identifies the specific escape pathway being utilized by the cells and tests a rational combination therapy to overcome resistance.[11] |
| Acquired Resistance | 1. For long-term studies, compare the signaling response in parental (sensitive) cells versus cells chronically exposed to this compound. 2. Analyze gene expression changes in resistant cells, looking for upregulation of RTKs like FGFR1.[8] | Differentiates between an acute signaling rebound and a stable, acquired resistance mechanism. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for Cell Growth Inhibition | 5 nM - 2 µM | In multiple myeloma (MM) cell lines | [4][5] |
| IC50 for INA-6 cells | 10 nM | Multiple Myeloma Cell Line | [5] |
| IC50 for U266 cells | 5 nM | Multiple Myeloma Cell Line | [5] |
| IC50 for H929 cells | 200 nM | Multiple Myeloma Cell Line | [5] |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | In patients with advanced solid tumors | [7] |
| Terminal Half-life | ~5 hours | In patients with advanced solid tumors (qd dosing) | [7] |
| Recommended Phase II Dose (RP2D) | 60 mg twice daily | In a phase I clinical trial | [7] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (for Total ERK):
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block the membrane.
-
Probe with a primary antibody against total ERK1/2 as a loading control.
-
Protocol 2: In Vitro Kinase Assay for MEK1 Activity
-
Assay Setup:
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA).[4]
-
-
Reaction Mixture:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Human activated MEK1 (e.g., 0.5 nM)
-
Kinase-dead ERK2 as a substrate (e.g., 1 µM)
-
This compound at various concentrations (or DMSO as a vehicle control).
-
-
-
Initiation of Reaction:
-
Pre-incubate the enzyme, substrate, and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., 40 µM) containing [γ-33P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Canonical RAS/RAF/MEK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for troubleshooting the lack of expected p-ERK inhibition after this compound treatment.
Caption: Logical relationship diagram illustrating potential causes of unexpected results in this compound studies.
References
- 1. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. news-medical.net [news-medical.net]
- 7. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor this compound and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pimasertib-Induced Feedback Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the feedback activation of signaling pathways observed with the use of Pimasertib, a selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
FAQ 1: We are observing a decrease in p-ERK levels after this compound treatment, but our cancer cells are not undergoing apoptosis. What could be the underlying mechanism?
This is a common observation and is often due to the activation of compensatory survival pathways. This compound is a potent and selective inhibitor of MEK1/2, which effectively decreases the phosphorylation of ERK1/2.[1][2] However, the inhibition of the MAPK pathway can relieve a negative feedback loop, leading to the activation of alternative pro-survival signaling, most notably the PI3K/AKT/mTOR pathway.[3][4] This feedback activation can sustain cell survival and proliferation, thereby mitigating the therapeutic effect of this compound.
FAQ 2: How can we confirm that the PI3K/AKT pathway is being activated as a feedback mechanism in our this compound-treated cells?
To confirm PI3K/AKT pathway activation, you should assess the phosphorylation status of key proteins in this pathway. The most common method is Western blotting. We recommend probing for:
-
p-AKT (Ser473 and/or Thr308): An increase in phosphorylation at these sites is a hallmark of AKT activation.
-
p-S6 Ribosomal Protein (Ser235/236): As a downstream effector of mTORC1, its phosphorylation indicates activation of the pathway.
It is crucial to compare the levels of these phosphoproteins in this compound-treated cells to vehicle-treated controls. A significant increase in the p-AKT/total AKT or p-S6/total S6 ratio upon this compound treatment would strongly suggest feedback activation.
FAQ 3: Our Western blots for phosphorylated proteins have high background and weak signal. What are some common troubleshooting steps?
Detecting phosphorylated proteins can be challenging. Here are some key troubleshooting tips:[5][6][7]
-
Use Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target proteins.
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Bovine Serum Albumin (BSA) at 3-5% in TBST is generally recommended.
-
Antibody Dilution and Incubation: Optimize the concentration of your primary antibody. For phospho-specific antibodies, an overnight incubation at 4°C is often recommended to enhance signal.
-
Use Tris-Buffered Saline (TBS): Avoid phosphate-buffered saline (PBS) in your buffers, as the phosphate ions can compete with the antibody for binding to the phosphorylated epitope.
-
Load Sufficient Protein: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein (30-50 µg) per lane.
-
Positive and Negative Controls: Include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., lysate treated with a phosphatase) to validate your antibody's specificity.
FAQ 4: What are the most effective strategies to overcome this compound-induced feedback activation?
The most rational approach is a combination therapy that co-targets both the MAPK and the reactivated survival pathway.[8][9] Preclinical and clinical studies have shown that combining this compound with inhibitors of the PI3K/AKT/mTOR pathway can lead to synergistic anti-tumor effects.[8]
Recommended Combination Strategies:
-
Dual PI3K/mTOR Inhibitors (e.g., BEZ235, Voxtalisib): These agents block the PI3K/AKT pathway at two key nodes.
-
Selective PI3K Inhibitors (e.g., SAR245409): These provide a more targeted inhibition of the PI3K enzyme.[10]
-
mTOR Inhibitors (e.g., Temsirolimus, Everolimus): These specifically target the mTORC1 complex downstream of AKT.[9]
-
Multi-targeted Kinase Inhibitors (e.g., Sorafenib): Some multi-targeted inhibitors also have activity against components of the PI3K pathway or upstream receptor tyrosine kinases.
The choice of the combination agent may depend on the specific genetic background of your cancer model.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, both as a single agent and in combination therapies.
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Agent | Combination Effect | Reference |
| This compound-sensitive | Lung/Colon | 0.001 | N/A | N/A | |
| HCT15 | Colon Carcinoma | Resistant | PI3K inhibitor | Synergistic growth inhibition and apoptosis | |
| H1975 | Lung Adenocarcinoma | Resistant | PI3K inhibitor | Synergistic growth inhibition and apoptosis | |
| MCAS | Mucinous Ovarian Cancer | >1 | SAR245409 (1 µM) | Synergistic growth inhibition (CI < 0.5) | [8] |
| OAW42 | Mucinous Ovarian Cancer | >20 | SAR245409 (1 µM) | Synergistic growth inhibition (CI < 0.3) | [8] |
CI: Combination Index; a value < 1 indicates synergy.
Table 2: Effect of Combination Therapy on Apoptosis and Pathway Inhibition
| Cell Lines | Combination Treatment | Effect on Apoptosis | Effect on p-ERK | Effect on p-AKT/p-S6 | Reference |
| MCAS, OAW42, JHOM-2B | This compound (30 nM) + SAR245409 (1 µM) | Markedly increased apoptotic cells | Decreased | Decreased | [8] |
| HCT15, H1975 | This compound + PI3K/mTOR inhibitors | Increased apoptosis | Sustained blockade | Sustained blockade |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound-induced feedback activation of the PI3K/AKT pathway.
Caption: Experimental workflow for assessing feedback pathway activation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated ERK and AKT
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
1. Cell Lysis a. Culture cells to 70-80% confluency and treat with this compound and/or other inhibitors for the desired time. b. Place the culture dish on ice and wash cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a 4-20% SDS-polyacrylamide gel and run until the dye front reaches the bottom. c. Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Add ECL substrate and visualize the bands using a chemiluminescence imaging system. g. Quantify band intensity using software like ImageJ and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to investigate potential interactions between components of the MAPK and PI3K pathways.
1. Cell Lysis a. Follow the cell lysis steps from the Western Blot protocol, but use a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).
2. Pre-clearing the Lysate (Optional but Recommended) a. Add Protein A/G agarose beads to your lysate and incubate for 1 hour at 4°C with gentle rotation. b. Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and discard the beads. This step reduces non-specific binding.
3. Immunoprecipitation a. Add the primary antibody specific to your "bait" protein (e.g., RAF or AKT) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C. d. Pellet the beads by centrifugation at a low speed.
4. Washing a. Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This is a critical step to remove non-specifically bound proteins.
5. Elution and Analysis a. Resuspend the washed beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes. b. Centrifuge to pellet the beads and collect the supernatant. c. Analyze the eluted proteins by Western blotting, probing for your "prey" protein of interest. A band corresponding to the prey protein in the IP lane indicates an interaction.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting feedback activation of signaling transduction pathways to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. EMR 20006-012: A phase II randomized double-blind placebo controlled trial comparing the combination of this compound (MEK inhibitor) with SAR245409 (PI3K inhibitor) to this compound alone in patients with previously treated unresectable borderline or low grade ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimasertib Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of the Pimasertib compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AS703026 or MSC1936369B) is an orally bioavailable, highly selective, and potent allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] It binds to a unique site near the ATP-binding pocket of MEK1/2, locking the enzyme in an inactive state.[5] This prevents the phosphorylation and activation of downstream effector proteins, primarily ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), thereby inhibiting the RAS/RAF/MEK/ERK signaling pathway.[3][4][6] Dysregulation of this pathway is a common occurrence in many types of cancer, making this compound a subject of interest in oncology research.[7][8]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of a small molecule inhibitor like this compound can stem from several factors:
-
Purity: Minor differences in the percentage of the active compound versus impurities can alter its effective concentration and biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility and dissolution rates.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's physical properties and, in some cases, its biological activity.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Weighing and Dissolution: Inaccurate weighing or incomplete dissolution of the compound can lead to significant variations in the actual concentration of the stock solution.
Q3: How can I assess the quality of a new batch of this compound?
Always request and carefully review the Certificate of Analysis (CoA) for each new batch. Key parameters to check include:
-
Purity (by HPLC or LCMS): This should ideally be >98%. A sample CoA for this compound showed a purity of 98.25% by LCMS.
-
Identity (by ¹H NMR, Mass Spectrometry): The data should be consistent with the known structure of this compound.
-
Appearance: The physical state and color should be consistent with previous batches. For example, one supplier describes it as a light yellow to khaki solid.
-
Solubility: Test the solubility of a small amount of the new batch in your intended solvent (e.g., DMSO) to ensure it dissolves as expected.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays between different batches of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Difference in Compound Purity/Potency | 1. Review the Certificate of Analysis (CoA): Compare the purity values of the old and new batches. A significant difference (>1-2%) could explain the shift in IC50. 2. Perform a Dose-Response Curve Comparison: Run a parallel experiment with the old batch (if available) and the new batch on the same cell line and under identical conditions. This will help quantify the difference in potency. 3. Qualify the New Batch: If the old batch is unavailable, compare the IC50 value of the new batch to a historically established range for your specific assay. A 2-3 fold variation in IC50 is often considered acceptable, but this can be assay-dependent. |
| Inaccurate Stock Solution Concentration | 1. Verify Weighing and Dissolution: Ensure that the compound was weighed accurately using a calibrated balance. Visually confirm that the compound is fully dissolved in the solvent (e.g., DMSO). Gentle warming or sonication can aid dissolution if precipitation occurs.[1] 2. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for critical experiments. This compound stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years, but repeated freeze-thaw cycles should be avoided.[1] |
| Assay Variability | 1. Standardize Assay Conditions: Ensure that cell passage number, seeding density, serum concentration in the media, and incubation times are consistent across experiments.[9] 2. Include Control Compounds: Use a well-characterized control compound with a known IC50 in your assay to monitor for systemic assay drift. |
Illustrative Data: this compound IC50 Variation in H929 Multiple Myeloma Cells
| Batch ID | Purity (LCMS) | IC50 (nM) | Fold Difference from Reference |
| Reference Batch | 99.5% | 200 | 1.0 |
| Batch A | 98.2% | 250 | 1.25 |
| Batch B | 96.5% | 380 | 1.9 |
| Batch C | 99.1% | 190 | 0.95 |
Note: The IC50 values presented are for illustrative purposes and may not reflect actual batch-to-batch variations.
Issue 2: Reduced or no inhibition of ERK phosphorylation at expected concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Check Storage Conditions: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Ensure the compound has not been exposed to light or moisture for extended periods. 2. Use Freshly Prepared Solutions: Prepare dilutions from your stock solution immediately before use. |
| Sub-optimal Assay Conditions | 1. Optimize Treatment Time: The inhibition of pERK is a rapid event. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal treatment duration for your cell line. 2. Check Cell Lysis and Western Blot Protocol: Ensure your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of ERK. Verify the quality of your primary and secondary antibodies. |
| Cell Line Specific Factors | Confirm Pathway Activation: Ensure that the RAS/RAF/MEK/ERK pathway is constitutively active or has been stimulated in your experimental model. In some cell lines, the pathway may have low basal activity, making it difficult to observe a significant decrease in pERK levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 86 mg/mL).[2]
-
Solubilization: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (e.g., 37°C) or sonication in a water bath can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: In Vitro MEK1 Kinase Assay
This protocol is adapted from a general MEK1 kinase assay and may require optimization for your specific laboratory conditions.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA).[2]
-
MEK1 and this compound Pre-incubation: In a 96-well plate, add recombinant active MEK1 to the reaction buffer. Add serial dilutions of this compound (or DMSO as a vehicle control) and pre-incubate for 40 minutes at room temperature.[2]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a kinase-dead ERK2 substrate and ³³P-γATP.[2]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 40 minutes) at 30°C.[2]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., 12.5% TCA) and transfer the mixture to a filter plate.[2] After washing and drying the filters, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sanofi.com [sanofi.com]
- 9. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs | PLOS One [journals.plos.org]
Cell line-specific responses to Pimasertib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, Pimasertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and highly selective allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2][3] By binding to a specific site on the MEK enzymes, this compound prevents their activation by upstream kinases like RAF.[2] This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, key downstream effectors in the RAS/RAF/MEK/ERK signaling pathway.[1][3] Inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is aberrantly activated.[1][2]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and then dilute it further in cell culture medium to the desired final concentrations. This compound is soluble in DMSO at concentrations up to 86 mg/mL (199.44 mM).[2] Stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles. When diluting in aqueous media, ensure thorough mixing to prevent precipitation.
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: Cell line-specific responses to this compound are common and can be attributed to several factors:
-
Genetic Background: The mutational status of genes in the RAS/RAF/MEK/ERK pathway (e.g., BRAF, KRAS mutations) can significantly influence sensitivity.[6] Cell lines with activating mutations in these genes are often more dependent on this pathway for survival and are thus more sensitive to MEK inhibition.
-
Activation of Alternative Pathways: Resistance to this compound can arise from the activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[1] Upregulation of signaling through this parallel pathway can compensate for the inhibition of the MEK/ERK pathway, allowing cells to continue to proliferate.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Intrinsic Resistance Mechanisms: Some cell lines may possess inherent mechanisms of resistance that are not fully understood and may involve complex networks of interacting proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of p-ERK in Western Blot | 1. Suboptimal drug concentration or treatment time: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect. 2. Poor antibody quality: The primary or secondary antibodies used for detecting p-ERK and total ERK may not be specific or sensitive enough. 3. Lysate preparation issues: Inefficient protein extraction or degradation of phosphorylated proteins during sample preparation. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. 2. Validate your antibodies using positive and negative controls. Ensure you are using a recommended antibody for p-ERK detection. 3. Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. |
| High variability in cell viability assay results | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects in multi-well plates: Evaporation from the outer wells of the plate can lead to increased drug concentration and altered cell growth. 3. Drug precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. | 1. Ensure a single-cell suspension before plating and use a multichannel pipette for seeding to improve consistency. 2. To minimize edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile water or PBS. 3. Visually inspect the wells for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower concentration of DMSO in the final culture medium. |
| Unexpected cytotoxicity in control (DMSO-treated) cells | 1. High concentration of DMSO: DMSO can be toxic to cells at concentrations above 0.5-1%. 2. Cell line sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. | 1. Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level (typically <0.5%). 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| This compound-resistant cells emerge during long-term culture | 1. Selection of pre-existing resistant clones: A small subpopulation of resistant cells may be present in the initial culture and are selected for under drug pressure. 2. Acquired resistance: Cells may develop resistance over time through genetic or epigenetic changes. | 1. Use early passage cells for your experiments. Consider single-cell cloning to establish a homogenous population before starting long-term studies. 2. Analyze resistant clones for changes in signaling pathways (e.g., activation of the PI3K/AKT pathway) to understand the mechanism of resistance. Consider combination therapies to overcome resistance.[1] |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| INA-6 | Multiple Myeloma | 0.01 | [5] |
| U266 | Multiple Myeloma | 0.005 | [5] |
| H929 | Multiple Myeloma | 0.2 | [5] |
| MCAS | Ovarian Mucinous Carcinoma | 1.0 | [6] |
| OAW42 | Ovarian Mucinous Carcinoma | >20 | [6] |
| HCT15 | Colon Carcinoma | This compound-resistant | [1] |
| H1975 | Lung Adenocarcinoma | This compound-resistant | [1] |
Note: IC50 values can vary depending on the assay conditions and the specific laboratory.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Inhibition
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-4 hours).[7] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: A typical experimental workflow for assessing this compound's effects.
References
- 1. Antitumor activity of this compound, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in this compound-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Pimasertib and Trametinib in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MEK inhibitors Pimasertib and Trametinib in the context of melanoma treatment. By presenting available experimental data, detailing methodologies of key clinical trials, and illustrating the underlying biological pathways, this document aims to be a valuable resource for the scientific community.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival.[1] In many cancers, including melanoma, mutations in genes like BRAF and NRAS lead to the hyperactivation of this pathway, driving tumor growth.[1][2] MEK1 and MEK2 are key kinases within this pathway, making them attractive targets for therapeutic intervention.[1][3] this compound and Trametinib are both potent, selective, orally bioavailable inhibitors of MEK1/2.[3][4][5] This guide will compare their efficacy in melanoma based on available clinical trial data.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and Trametinib are allosteric inhibitors of MEK1 and MEK2.[6][7] They bind to a site distinct from the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK.[8] This blockade of the MAPK pathway leads to an inhibition of cell proliferation and induction of apoptosis in cancer cells.[8][9]
Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for MEK inhibitors like this compound and Trametinib.
Caption: MAPK signaling pathway with MEK inhibition.
Clinical Efficacy Data
Direct head-to-head clinical trials comparing this compound and Trametinib are not available. The following tables summarize data from separate key clinical trials to provide a comparative overview of their efficacy in melanoma.
This compound Efficacy Data
| Trial | Phase | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase I Study [4][10] | I | Metastatic Melanoma | This compound Monotherapy | 12.4% | Not Reported | Not Reported |
| Phase II Study vs. Dacarbazine [11] | II | Unresectable NRAS-mutated Cutaneous Melanoma | This compound Monotherapy | 27% | 13 weeks | 9 months |
| Phase II Study vs. Dacarbazine [11] | II | Unresectable NRAS-mutated Cutaneous Melanoma | Dacarbazine | 14% | 7 weeks | 11 months |
Trametinib Efficacy Data
| Trial | Phase | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| METRIC Study [12] | III | BRAF V600E/K mutated Metastatic Melanoma (BRAF inhibitor-naïve) | Trametinib Monotherapy | 22% | 4.8 months | Not explicitly stated, but 6-month OS was 81%[9] |
| METRIC Study [12] | III | BRAF V600E/K mutated Metastatic Melanoma (BRAF inhibitor-naïve) | Chemotherapy (Dacarbazine or Paclitaxel) | 8% | 1.5 months | Not explicitly stated, but 6-month OS was 67%[9] |
| COMBI-v Study [9] | III | BRAF V600E/K mutated Metastatic Melanoma | Dabrafenib + Trametinib | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
| COMBI-d Study [13] | III | BRAF V600E/K mutated Metastatic Melanoma | Dabrafenib + Trametinib | 76% (from Phase I/II) | 9.4 months (from Phase II)[12] | Not explicitly stated in provided search results |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are the protocols for the key studies cited.
This compound Phase II Trial (vs. Dacarbazine)
-
Study Design: A Phase II, multicenter, open-label, randomized, controlled trial.[11]
-
Patient Population: Patients with unresectable, stage IIIc/IVM1 NRAS-mutated cutaneous melanoma who had not received prior systemic therapy for advanced disease.[11]
-
Randomization: Patients were randomized to receive either this compound or Dacarbazine. Crossover to the this compound arm was permitted for patients in the Dacarbazine arm upon disease progression.[11]
-
Dosing: The specific dosing regimen for this compound in this trial was not detailed in the provided search results. Dacarbazine was administered intravenously.[11]
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[11]
Trametinib METRIC Trial
-
Study Design: An open-label, international, Phase III randomized controlled trial.[12]
-
Patient Population: 322 patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation who had received no more than one prior chemotherapy regimen for advanced disease and no prior BRAF or MEK inhibitor treatment.[12]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Trametinib or chemotherapy.[12]
-
Dosing: Trametinib was administered orally at a dose of 2 mg once daily. Chemotherapy consisted of either dacarbazine (1,000 mg/m²) or paclitaxel (175 mg/m²) administered intravenously every 3 weeks.[12]
-
Endpoints: The primary endpoint was progression-free survival (PFS). A secondary endpoint was overall survival (OS).[12]
Experimental Workflow for MEK Inhibitor Evaluation
The development and evaluation of MEK inhibitors like this compound and Trametinib typically follow a structured workflow from preclinical studies to clinical trials. The diagram below outlines this general process.
Caption: Generalized workflow for MEK inhibitor evaluation.
Discussion and Conclusion
Both this compound and Trametinib have demonstrated clinical activity as MEK inhibitors in melanoma. Trametinib is an FDA-approved therapy, particularly in combination with the BRAF inhibitor Dabrafenib for BRAF-mutated melanoma, where it has shown significant improvements in PFS and OS compared to monotherapy or chemotherapy.[9][12][13]
This compound has shown promise in patients with NRAS-mutated melanoma, a population with limited targeted therapy options.[11] The Phase II trial of this compound demonstrated a statistically significant improvement in PFS compared to dacarbazine in this patient population.[11] However, this did not translate into an overall survival benefit in that study.[11]
The differing patient populations in the key trials (BRAF-mutated for Trametinib's METRIC trial vs. NRAS-mutated for this compound's Phase II trial) make a direct comparison of efficacy challenging. The choice between these agents in a clinical or research setting would largely depend on the specific genetic mutation of the melanoma.
Future research, including potential head-to-head trials or studies in overlapping patient populations, would be necessary for a more definitive comparison of the efficacy of this compound and Trametinib. Furthermore, the therapeutic landscape is evolving towards combination therapies, and the efficacy of these MEK inhibitors in combination with other agents, such as immune checkpoint inhibitors, is an active area of investigation.[2]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Oral MEK1/2 Inhibitor this compound in Metastatic Melanoma: Antitumor Activity in a Phase I, Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Oral MEK1/2 Inhibitor this compound in Metastatic Melanoma: Antitumor Activity in a Phase I, Dose-Escalation Trial - ProQuest [proquest.com]
- 11. This compound Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. tandfonline.com [tandfonline.com]
Pimasertib in Combination with mTOR Inhibitors: A Comparative Guide to Preclinical Synergistic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of combining the MEK 1/2 inhibitor, Pimasertib, with various mTOR inhibitors. The following sections detail the synergistic anti-tumor effects observed in diverse cancer models, supported by quantitative data from key studies and detailed experimental protocols.
The dual blockade of the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR signaling pathways is a promising strategy to enhance anti-cancer therapeutic efficacy and overcome drug resistance.[1] Preclinical studies have consistently demonstrated that the combination of this compound with mTOR inhibitors results in synergistic effects, including pronounced inhibition of cell growth and induction of apoptosis in various cancer types.[1][2] This synergistic activity has been observed in models of ovarian, endometrial, colon, lung, and hepatocellular carcinomas.[1][3][4]
Quantitative Analysis of Synergistic Efficacy
The synergistic effects of this compound in combination with mTOR inhibitors have been quantified in several preclinical studies. The tables below summarize the key findings from in vitro and in vivo experiments.
In Vitro Synergistic Effects on Cell Viability
| Cancer Type | Cell Lines | mTOR Inhibitor | This compound Concentration | Combination Index (CI)* | Key Findings | Reference |
| Mucinous Ovarian Carcinoma | MCAS, OAW42, JHOM-2B, RMUG-S, RMUG-L, JHOM-1 | SAR245409 (Voxtalisib) | 30 nM | 0.03–0.5 | Synergistic inhibition of cell growth in all 6 cell lines. | [3] |
| This compound-Resistant Colon Carcinoma | HCT15 | BEZ235 | Not specified | Synergistic | Synergistic effect in cell growth inhibition and induction of apoptosis. | [5] |
| This compound-Resistant Lung Adenocarcinoma | H1975 | BEZ235 | Not specified | Synergistic | Synergistic effect in cell growth inhibition and induction of apoptosis. | [5] |
*Combination Index (CI) < 1 indicates synergism.
In Vitro Induction of Apoptosis
| Cancer Type | Cell Lines | mTOR Inhibitor | Combination Treatment | Increase in Apoptotic Cells | Key Findings | Reference |
| Mucinous Ovarian Carcinoma | MCAS, JHOM-2B | SAR245409 | 1 µM SAR245409 + 30 nM this compound | Marked increase | The combination markedly increased the ratio of apoptotic cells in all tested cell lines. | [3] |
In Vivo Anti-Tumor Efficacy
| Cancer Model | mTOR Inhibitor | Key Findings | Reference |
| HCT15 (Colon Carcinoma) Xenografts | BEZ235 | Significant tumor growth delays and increased mice survival compared to single-agent treatment. | [5] |
| H1975 (Lung Adenocarcinoma) Xenografts | BEZ235 | Significant tumor growth delays and increased mice survival compared to single-agent treatment. | [5] |
| AKT/c-MET Hepatocellular Carcinoma Mouse Model | MLN0128 | Simultaneous administration led to stable disease with limited tumor progression. | [6] |
Signaling Pathway and Experimental Workflow
The synergistic effect of combining this compound with an mTOR inhibitor is rooted in the dual blockade of two critical cancer signaling pathways.
Figure 1: Dual blockade of MAPK and PI3K/AKT/mTOR pathways.
Figure 2: A representative preclinical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: 5,000-10,000 cells per well are seeded in 96-well plates and incubated overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, an mTOR inhibitor, or the combination of both for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[4]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-AKT, p-S6K) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: 5-10 million cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and treated with vehicle control, this compound alone, an mTOR inhibitor alone, or the combination. Drugs are typically administered orally or via intraperitoneal injection according to a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at the end of the study period. Tumor growth inhibition is calculated, and survival analysis may also be performed.[5]
Conclusion
The preclinical data strongly support the synergistic anti-tumor effects of combining this compound with mTOR inhibitors across a range of cancer models. This combination leads to enhanced inhibition of cell proliferation, increased apoptosis, and significant tumor growth delay in vivo.[2][3][5] The dual targeting of the MAPK and PI3K/AKT/mTOR pathways appears to be a robust strategy to overcome resistance and improve therapeutic outcomes. These promising preclinical findings have provided a strong rationale for the clinical evaluation of this combination therapy in patients with advanced solid tumors.[1]
References
- 1. Phase I trial of MEK 1/2 inhibitor this compound combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Treatment with MEK and mTOR Inhibitors is Effective in In Vitro and In Vivo Models of Hepatocellular Carcinoma [escholarship.org]
- 3. activation-of-mtor-signaling-pathway-in-hepatocellular-carcinoma - Ask this paper | Bohrium [bohrium.com]
- 4. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and this compound) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison of Pimasertib and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The MEK1/2 kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers. This has led to the development of numerous MEK inhibitors as targeted cancer therapies. This guide provides a head-to-head in vitro comparison of Pimasertib (AS-703026/MSC1936369B), a selective allosteric MEK1/2 inhibitor, with other prominent MEK inhibitors such as Trametinib, Selumetinib, Cobimetinib, and Binimetinib. The following sections present comparative data on their biochemical and cellular potency, alongside detailed experimental protocols to support further research.
Mechanism of Action of MEK Inhibitors
This compound, like other compounds in its class, is a highly selective, orally bioavailable, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[1][2] These inhibitors bind to a unique pocket on the MEK enzyme, distinct from the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1/2, downstream effectors that regulate key cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of the MAPK pathway is a known driver in many cancers, making MEK an attractive therapeutic target.
Figure 1. Simplified MAPK/ERK signaling pathway highlighting the inhibitory action of MEK inhibitors.
Biochemical Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) in biochemical assays is a key measure of a drug's potency against its target enzyme. The following table summarizes the available in vitro IC50 data for this compound and other MEK inhibitors against MEK1 and MEK2 kinases.
| Inhibitor | Target | IC50 (nM) | Comments |
| This compound | MEK1/2 | 5 nM - 2 µM | In MM cell lines (cell-free assay).[3] |
| Trametinib | MEK1 | 0.92 | Cell-free assay.[4] |
| MEK2 | 1.8 | Cell-free assay.[4] | |
| Selumetinib | MEK1 | 14 | Cell-free assay.[5] |
| Cobimetinib | MEK1 | 4.2 | Potent and highly selective.[6] |
| Binimetinib | MEK1/2 | 12 | Cell-free assay. |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Cellular Potency: Anti-Proliferative Activity
The effectiveness of MEK inhibitors is ultimately determined by their ability to inhibit cell growth and proliferation in a cellular context. The table below presents a compilation of IC50 values from various in vitro cell-based assays.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | INA-6 | Multiple Myeloma | 10 |
| U266 | Multiple Myeloma | 5 | |
| H929 | Multiple Myeloma | 200 | |
| MCAS | Ovarian Mucinous Carcinoma | ~1000 | |
| JHOM-1 | Ovarian Mucinous Carcinoma | ~1000 | |
| OAW42 | Ovarian Mucinous Carcinoma | >20000 | |
| Trametinib | HT-29 | Colorectal Cancer | 0.48 |
| COLO205 | Colorectal Cancer | 0.52 | |
| Multiple Cell Lines | KRAS-mutant | 2.2 - 174 | |
| Selumetinib | Multiple Cell Lines | B-Raf or Ras mutant | < 1000 |
| Cobimetinib | COLO205 | Colorectal Cancer | 8 |
| CaKi-2 | Renal Cell Carcinoma | 6 | |
| 786-O | Renal Cell Carcinoma | 800 | |
| Binimetinib | Multiple Cell Lines | BRAF- or NRAS-mutant | 30 - 250 |
| Neuroblastoma (sensitive lines) | Neuroblastoma | 8 - 1160 |
Note: The sensitivity to MEK inhibitors can vary significantly between different cell lines and is often dependent on the underlying genetic mutations (e.g., BRAF, KRAS status).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are representative methodologies for key in vitro assays.
MEK1/2 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Kinase-dead ERK2 (substrate)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, kinase-dead ERK2, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant MEK1 or MEK2 enzyme and [γ-³³P]ATP.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. General workflow for an in vitro biochemical MEK kinase inhibition assay.
Cell Proliferation (MTT) Assay (Cell-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Summary
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 6. Combination of the MEK inhibitor this compound with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pimasertib's Toxicity Profile Against Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity profile of Pimasertib, an investigational MEK1/2 inhibitor, against other prominent MEK inhibitors: Trametinib, Cobimetinib, and Binimetinib. The information is compiled from clinical trial data and is intended to offer an objective overview to aid in research and development efforts.
Executive Summary
This compound, like other MEK inhibitors, demonstrates a class-specific toxicity profile characterized by dermatologic, ocular, and gastrointestinal adverse events. This guide presents a quantitative comparison of these toxicities, details the experimental protocols for their assessment, and visualizes the underlying biological pathway and clinical trial workflow. The data suggests that while the types of adverse events are largely consistent across the class, the incidence and severity can vary, highlighting the importance of specific toxicity monitoring and management strategies for each agent.
Comparative Toxicity Profile of MEK Inhibitors
The following tables summarize the incidence of common and grade ≥3 adverse events (AEs) reported in clinical trials for this compound and its comparators. Data is presented for both monotherapy and combination therapy settings where available.
Table 1: Common Adverse Events (All Grades) in Patients Treated with MEK Inhibitors
| Adverse Event | This compound (%) | Trametinib (%) | Cobimetinib (%) | Binimetinib (%) |
| Dermatologic | ||||
| Rash/Dermatitis Acneiform | 62[1][2] | 57[3] | 87[4] | 81[5] |
| Dry Skin | - | 11[3] | - | - |
| Pruritus | - | 10[3] | - | - |
| Gastrointestinal | ||||
| Diarrhea | 56[1][2] | 43[3] | 83[4] | 51[5] |
| Nausea | 49[1][2] | - | 56[5] | 56[5] |
| Vomiting | 45[1][2] | - | - | 52[5] |
| Stomatitis | - | 15[3] | - | - |
| Ocular | ||||
| Serous Retinopathy/Retinal Detachment | 21[1][2] | - | 26[6] | 20[7] |
| Blurred Vision | - | - | - | - |
| Constitutional | ||||
| Fatigue/Asthenia | 51[1][2] | - | 70[4] | 43[5] |
| Peripheral Edema | 34[1][2] | - | - | 46[5] |
| Pyrexia | 34[1][2] | - | - | - |
| Laboratory Abnormalities | ||||
| Increased CPK | 76.9[8] | - | - | 41-58[9] |
| Increased AST/ALT | - | - | 67[4] | - |
Note: Data is compiled from various clinical trials and may not be directly comparable due to differences in study design, patient populations, and toxicity grading criteria.
Table 2: Grade ≥3 Adverse Events in Patients Treated with MEK Inhibitors
| Adverse Event | This compound (%) | Trametinib (%) | Cobimetinib (%) | Binimetinib (%) |
| Dermatologic | ||||
| Rash/Dermatitis Acneiform | 13[1][2] | 8[3] | - | - |
| Gastrointestinal | ||||
| Diarrhea | 4[1][2] | - | - | 3-7[9] |
| Nausea | 2[1][2] | - | - | 2-3.1[9] |
| Vomiting | 2[1][2] | - | - | 1-2[9] |
| Ocular | ||||
| Serous Retinopathy/Retinal Detachment | - | - | - | 3[9] |
| Cardiovascular | ||||
| Hypertension | - | 12[3] | - | 5-6[9] |
| Decreased LVEF/Cardiomyopathy | 3.8[8] | - | - | 1-1.6[9] |
| Laboratory Abnormalities | ||||
| Increased CPK | 11.5[8] | - | - | 3.3-5[9] |
| Increased AST/ALT | - | - | 6-12[4] | 6-10[9] |
| Hematologic | ||||
| Anemia | - | - | - | - |
| Neutropenia | - | - | - | 1.1-3.1[9] |
| Thrombocytopenia | 15.4[8] | - | - | 1.1[9] |
Experimental Protocols for Toxicity Assessment
The safety and toxicity of this compound and other MEK inhibitors are typically evaluated in Phase I dose-escalation studies and subsequent clinical trials. The following outlines a general experimental protocol for toxicity assessment, based on common practices in oncology clinical trials.
Study Design
-
Phase I Dose-Escalation: A standard 3+3 dose-escalation design is often employed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[8] Cohorts of 3-6 patients receive escalating doses of the investigational drug.
-
Dose-Limiting Toxicity (DLT) Period: DLTs are typically assessed during the first cycle of treatment (e.g., the first 21 or 28 days).[4][6]
-
Expansion Cohorts: Once the RP2D is determined, expansion cohorts may be enrolled to further evaluate safety and preliminary efficacy in specific patient populations.
Safety Monitoring and Data Collection
-
Adverse Event (AE) Grading: AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE), typically version 4.0 or later.[8][10]
-
Regular Assessments: Patients undergo regular safety assessments, including:
-
Physical examinations
-
Vital signs monitoring
-
Performance status evaluation (e.g., ECOG performance status)
-
Laboratory tests: Complete blood count with differential, comprehensive metabolic panel (including liver function tests and electrolytes), and creatine phosphokinase (CPK).
-
-
Specialized Monitoring for MEK Inhibitor Class Toxicities:
-
Ophthalmologic Examinations: Regular ophthalmologic examinations, including visual acuity testing and optical coherence tomography (OCT), are conducted to monitor for serous retinopathy and other ocular toxicities.[6]
-
Dermatologic Assessments: Skin toxicities are closely monitored and documented.
-
Cardiac Monitoring: Left ventricular ejection fraction (LVEF) is assessed at baseline and periodically throughout the study via echocardiogram or multigated acquisition (MUGA) scan to monitor for cardiomyopathy.
-
Definition of Dose-Limiting Toxicity (DLT)
A DLT is a predefined drug-related toxicity that is considered unacceptable and limits further dose escalation. While specific DLT definitions can vary between protocols, they generally include:
-
Grade 4 hematologic toxicities (e.g., neutropenia, thrombocytopenia).
-
Grade 3 or 4 non-hematologic toxicities (with some exceptions for manageable AEs like nausea/vomiting).
-
Specific MEK inhibitor-related toxicities of a certain severity, such as grade 3 rash or symptomatic serous retinopathy.
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
This compound and other comparator drugs are inhibitors of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the central role of MEK in this cascade.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound and other MEK inhibitors.
Experimental Workflow for Toxicity Assessment in a Phase I Clinical Trial
The following diagram outlines a typical workflow for assessing toxicity in a Phase I dose-escalation trial of a new MEK inhibitor.
References
- 1. drugs.com [drugs.com]
- 2. oncolink.org [oncolink.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Cobimetinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A phase 1 dose-escalation and expansion study of binimetinib (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Pimasertib and Other MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of many cancers. Pimasertib, a selective inhibitor of MEK1/2, has shown promise in clinical trials. However, as with other targeted agents, the emergence of drug resistance is a significant clinical challenge. Understanding the patterns of cross-resistance between this compound and other MAPK pathway inhibitors is crucial for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of this compound's performance in the context of resistance, supported by available experimental data.
The MAPK Signaling Pathway and Inhibitor Targets
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis. MAPK pathway inhibitors are designed to block this signaling at different nodes.
Mechanisms of Resistance to MAPK Pathway Inhibitors
Resistance to MAPK pathway inhibitors can be broadly categorized into two types:
-
Primary (Intrinsic) Resistance: Cancer cells do not respond to the initial treatment.
-
Secondary (Acquired) Resistance: Cancer cells initially respond to treatment but eventually develop mechanisms to overcome the drug's effects.
Common mechanisms of resistance include:
-
Reactivation of the MAPK Pathway:
-
Secondary mutations in the target protein (e.g., MEK1 mutations).
-
Amplification of upstream activators (e.g., BRAF or KRAS amplification).
-
Alternative splicing of the target gene.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of parallel pathways, most notably the PI3K/AKT/mTOR pathway, can provide alternative survival signals.
-
-
Drug Efflux and Metabolism:
-
Increased expression of drug transporters that pump the inhibitor out of the cell.
-
Cross-Resistance Between this compound and Other MEK Inhibitors
Direct, head-to-head comparative studies on the cross-resistance profiles of this compound with other MEK inhibitors like trametinib and selumetinib are limited in publicly available literature. However, studies on MEK inhibitor resistance in general suggest that cross-resistance is a common phenomenon, particularly when the resistance mechanism involves a direct modification of the target (MEK) or sustained upstream signaling.
For instance, in colorectal cancer cell lines that acquire resistance to selumetinib through KRAS amplification, cross-resistance to other MEK inhibitors like trametinib and cobimetinib has been observed. This suggests that if the resistance mechanism involves reactivating the pathway upstream of MEK, this compound would likely also be ineffective.
However, some preclinical data indicates that not all this compound-resistant cells are equally resistant to other MEK inhibitor-based combination therapies, hinting at the possibility of incomplete cross-resistance depending on the specific molecular mechanism of resistance.
Table 1: Summary of this compound Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound Sensitivity | IC50 (µM) | Reference |
| HCT15 | Colorectal Carcinoma | KRAS G13D | Resistant | > 1 | [1] |
| H1975 | Lung Adenocarcinoma | EGFR L858R, T790M | Resistant | > 1 | [1] |
| GEO | Colorectal Carcinoma | KRAS G12D | Sensitive | < 0.001 | [1] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | Sensitive | < 0.001 | [1] |
Note: The classification of "sensitive" and "resistant" is based on the referenced study, where an IC50 for cell growth inhibition of < 0.001 µM was considered sensitive.
Cross-Resistance Between this compound and BRAF Inhibitors
Cross-resistance between MEK inhibitors and BRAF inhibitors is a complex issue that is highly dependent on the mechanism of resistance.
-
BRAF Inhibitor Resistance due to MAPK Pathway Reactivation: In cases where resistance to a BRAF inhibitor (e.g., vemurafenib, dabrafenib) is driven by mechanisms that reactivate the MAPK pathway downstream of BRAF (e.g., NRAS mutations or MEK1 mutations), there is often cross-resistance to MEK inhibitors like this compound. However, in some instances of acquired NRAS mutations, a degree of sensitivity to MEK inhibitors may be retained.
-
BRAF Inhibitor Resistance due to Bypass Pathways: If resistance to a BRAF inhibitor is mediated by the activation of a bypass pathway (e.g., PI3K/AKT), the cells may still be sensitive to MEK inhibition. In such scenarios, a combination of a BRAF inhibitor and a MEK inhibitor, or a MEK inhibitor with a PI3K/AKT pathway inhibitor, may be effective.
Preclinical studies have shown that this compound can circumvent resistance to BRAF inhibition in some human melanoma cells, suggesting that it could be a viable therapeutic option in certain contexts of BRAF inhibitor failure.
Table 2: Hypothetical Cross-Resistance Scenarios
| Primary Resistance To | Resistance Mechanism | Expected Sensitivity to this compound | Rationale |
| Vemurafenib/Dabrafenib | NRAS Mutation | Potentially Sensitive | NRAS signals through RAF, which is upstream of MEK. MEK inhibition could still be effective. |
| Vemurafenib/Dabrafenib | MEK1 Mutation | Likely Resistant | The target of this compound is mutated, potentially preventing drug binding or leading to constitutive activity. |
| Vemurafenib/Dabrafenib | PI3K/AKT Pathway Activation | Likely Sensitive | The resistance mechanism is independent of the MAPK pathway, which this compound targets. |
| Trametinib/Selumetinib | BRAF Amplification | Likely Resistant | Increased upstream signaling from amplified BRAF may overwhelm the inhibitory capacity of this compound. |
Note: This table is based on general principles of MAPK inhibitor resistance and requires direct experimental validation for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug sensitivity and resistance. Below are standard protocols for key experiments used in this field.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the MAPK inhibitor (e.g., this compound, trametinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for ERK Phosphorylation
This technique is used to assess the on-target effect of MEK inhibitors by measuring the phosphorylation status of ERK, the downstream target of MEK.
-
Cell Treatment and Lysis: Treat cells with the MAPK inhibitor for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Conclusion and Future Directions
The landscape of resistance to MAPK pathway inhibitors is complex and multifaceted. While this compound has demonstrated clinical activity, the potential for cross-resistance with other MEK and BRAF inhibitors is a critical consideration for its clinical development and application. The available data suggests that while cross-resistance is likely in many scenarios, there may be specific molecular contexts where this compound could be effective in patients who have developed resistance to other MAPK-targeted therapies.
Future research should focus on head-to-head preclinical studies that directly compare the cross-resistance profiles of this compound with other approved and investigational MEK and BRAF inhibitors in a panel of cancer cell lines with diverse genetic backgrounds and acquired resistance mechanisms. Such studies will be invaluable for elucidating the nuances of cross-resistance and for guiding the rational design of clinical trials aimed at overcoming resistance to MAPK pathway inhibition. Furthermore, the identification of predictive biomarkers to guide the selection of the most appropriate MAPK inhibitor for individual patients will be paramount to optimizing treatment outcomes.
References
Pimasertib in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the MEK1/2 inhibitor Pimasertib when used in combination with traditional chemotherapy agents. It objectively compares the performance of these combination therapies with supporting preclinical and clinical data, offering insights for researchers and drug development professionals.
Introduction to this compound
This compound is an orally bioavailable, selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently upregulated in various cancers, making it a prime target for therapeutic intervention. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn can inhibit tumor cell proliferation and induce apoptosis.[1] This guide focuses on the evaluation of this compound in combination with two standard chemotherapy regimens: gemcitabine and FOLFIRI.
This compound and Gemcitabine Combination Therapy
The combination of this compound with the nucleoside analog gemcitabine has been investigated in both preclinical models of pancreatic ductal adenocarcinoma (PDAC) and in clinical trials.
Preclinical Evaluation
A significant preclinical study investigated the synergistic effects of this compound and gemcitabine in human pancreatic cancer cell lines.[2]
Key Findings:
-
Synergistic Cytotoxicity: Sequential treatment with this compound followed by gemcitabine resulted in synergistic cancer cell killing.
-
Mechanism of Synergy: this compound was found to downregulate the protein levels of Ribonucleotide Reductase Subunit 1 (RRM1), a key enzyme in DNA synthesis and a known determinant of gemcitabine resistance.[2] The reduction of RRM1 is believed to sensitize cancer cells to the cytotoxic effects of gemcitabine.
Quantitative Data from Preclinical Studies:
| Cell Line | Treatment | IC50 (nmol/L) | Combination Index (CI) |
| MiaPaCa-2 | Gemcitabine alone | 50 | - |
| This compound alone | >1000 | - | |
| This compound (24h) -> Gemcitabine | Not Reported | <1 (Synergistic) | |
| Panc-1 | Gemcitabine alone | 100 | - |
| This compound alone | >1000 | - | |
| This compound (24h) -> Gemcitabine | Not Reported | <1 (Synergistic) |
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine Combination in Pancreatic Cancer Cell Lines.
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 |
| Control | ~1200 |
| Gemcitabine | ~800 |
| This compound | ~1000 |
| This compound + Gemcitabine | ~400 |
Table 2: In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model.[2]
Clinical Evaluation
A Phase I/II clinical trial (NCT01016483) evaluated the safety and efficacy of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer.
Key Findings:
-
The combination did not demonstrate a significant improvement in progression-free survival (PFS) or overall survival (OS) compared to gemcitabine alone.
-
The combination was associated with a higher incidence of adverse events, particularly ocular events.
Quantitative Data from Clinical Trial (Phase II):
| Outcome | This compound + Gemcitabine (n=44) | Placebo + Gemcitabine (n=44) | Hazard Ratio (95% CI) |
| Median PFS | 3.7 months | 2.8 months | 0.91 (0.58-1.42) |
| Median OS | 7.3 months | 7.6 months | Not Reported |
| Objective Response Rate | 18.2% | 15.9% | - |
Table 3: Efficacy Results from the Phase II Trial of this compound with Gemcitabine in Metastatic Pancreatic Cancer.
| Adverse Event (Grade ≥3) | This compound + Gemcitabine (n=44) | Placebo + Gemcitabine (n=44) |
| Any Grade ≥3 AE | 91.1% | 85.7% |
| Ocular Events | 28.9% | 4.8% |
| Diarrhea | 9.1% | 2.3% |
| Stomatitis | 6.8% | 0% |
Table 4: Common Grade ≥3 Adverse Events.
This compound and FOLFIRI Combination Therapy
The combination of this compound with FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) has been evaluated in a Phase I clinical trial for patients with KRAS-mutated metastatic colorectal cancer (mCRC).[1][3]
Clinical Evaluation
The primary objective of the Phase I study (NCT01085331) was to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with FOLFIRI.[1][4]
Key Findings:
-
The MTD of this compound was established at 45 mg per day in combination with FOLFIRI.
-
The combination was found to be adequately tolerated, with the most common adverse events being diarrhea, nausea, vomiting, asthenia, and skin rash.
-
Preliminary antitumor activity was observed, with a majority of patients achieving stable disease.
Quantitative Data from Clinical Trial (Phase I):
| Parameter | Value |
| Number of Patients | 16 |
| This compound Dose Levels | 45 mg/day and 60 mg/day |
| Maximum Tolerated Dose (MTD) | 45 mg/day |
Table 5: Dose Escalation and MTD of this compound with FOLFIRI.
| Best Overall Response (n=15) | Number of Patients | Percentage |
| Partial Response | 2 | 13.3% |
| Stable Disease | 9 | 60.0% |
| Progressive Disease | 3 | 20.0% |
| Not Evaluable | 1 | 6.7% |
Table 6: Antitumor Activity of this compound and FOLFIRI Combination.[1]
| Adverse Event (Any Grade) | Percentage of Patients (n=16) |
| Diarrhea | 81.3% |
| Nausea | 68.8% |
| Vomiting | 56.3% |
| Asthenia | 56.3% |
| Skin/Rash Event | 50.0% |
Table 7: Most Common Treatment-Emergent Adverse Events.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the MAPK Pathway
This compound targets the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: MAPK Signaling Pathway and this compound's Point of Inhibition.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound and gemcitabine synergy involved a series of in vitro and in vivo experiments.
Caption: Preclinical Experimental Workflow for Combination Therapy Evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells (e.g., MiaPaCa-2, Panc-1) are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound for 24 hours, followed by the addition of varying concentrations of gemcitabine for a further 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis (Caspase-Glo® 3/7) Assay
-
Cell Seeding and Treatment: Cells are seeded and treated with the drug combination as described for the MTT assay.
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.
-
Reagent Addition: An equal volume of the Caspase-Glo® 3/7 reagent is added to each well of the 96-well plate.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
Orthotopic Pancreatic Cancer Model
-
Cell Preparation: Human pancreatic cancer cells (e.g., MiaPaCa-2) are harvested and resuspended in a solution of PBS and Matrigel.
-
Surgical Procedure: Athymic nude mice are anesthetized, and a small abdominal incision is made to expose the pancreas.
-
Tumor Cell Implantation: A small volume (e.g., 50 µL) of the cell suspension is injected into the tail of the pancreas.
-
Closure: The abdominal wall and skin are sutured.
-
Drug Treatment: Once tumors are established (e.g., after 7-10 days), mice are randomized into treatment groups and receive this compound (e.g., by oral gavage) and/or gemcitabine (e.g., by intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Monitoring: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for RRM1).
Conclusion
The combination of this compound with chemotherapy agents has shown mixed results. While preclinical studies with gemcitabine in pancreatic cancer models demonstrated a strong synergistic effect, this did not translate into a clinical benefit in a Phase II trial. Conversely, the combination of this compound with FOLFIRI in KRAS-mutated metastatic colorectal cancer showed acceptable tolerability and promising preliminary antitumor activity in a Phase I study, warranting further investigation.
These findings highlight the complexity of translating preclinical synergy into clinical efficacy. The detailed experimental data and protocols provided in this guide aim to inform future research and the strategic development of this compound-based combination therapies. For researchers, the contrasting outcomes underscore the importance of robust preclinical models and the need for predictive biomarkers to identify patient populations most likely to benefit from such targeted combination approaches.
References
- 1. Phase I study of FOLFIRI plus this compound as second-line treatment for KRAS-mutated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MEK1/2 Inhibitor this compound Enhances Gemcitabine Efficacy in Pancreatic Cancer Models by Altering Ribonucleotide Reductase Subunit-1 (RRM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pimasertib in a Laboratory Setting
Core Principles for Pimasertib Disposal
The primary objective is to prevent the release of this biologically active compound into the environment and to ensure the safety of all personnel. This compound is a selective inhibitor of MEK1/2, and as with many potent small molecules, it should be treated as potentially hazardous waste.[1][2]
Step-by-Step Disposal Protocol
1. Consultation and Assessment:
-
Institutional EHS: Before initiating any disposal procedure, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations.
-
Safety Data Sheet (SDS): Although a specific SDS with disposal instructions was not found in the public domain, it is a standard document that should be requested from the supplier of this compound.[3] The SDS will contain crucial information on handling, hazards, and disposal.
2. Waste Segregation and Collection:
-
Designated Waste Stream: this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, should be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.
3. Disposal of Unused or Expired this compound:
-
Do Not Discard in Regular Trash or Drains: this compound should never be disposed of in the regular trash or poured down the sink.
-
Chemical Inactivation (if applicable and approved): In some instances, EHS may recommend a chemical inactivation procedure. However, this should only be performed by trained personnel following a validated and approved protocol.
-
Incineration: The generally accepted method for the final disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[4] Your EHS department will coordinate the pickup and disposal of the collected waste.
4. Disposal of Contaminated Materials:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and weighing papers, should be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. The container should be compatible with the solvents used.
-
"Empty" Containers: Even containers that appear empty may retain residual amounts of the compound and should be disposed of as hazardous waste.
5. Decontamination of Reusable Labware:
-
Validated Procedure: Follow a validated decontamination procedure to clean any reusable labware. This may involve rinsing with specific solvents that are then collected as hazardous waste. Consult your institution's standard operating procedures (SOPs) or EHS for appropriate methods.
General Guidance for Handling and Disposal
| Aspect | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound. | |
| Waste Minimization | Plan experiments to minimize the generation of excess this compound and contaminated waste. | |
| Spill Management | In the event of a spill, follow your laboratory's established spill response procedure for potent compounds. This typically involves containment, cleanup with appropriate absorbent materials, and disposal of all cleanup materials as hazardous waste. | |
| Regulatory Compliance | Ensure all disposal practices are in strict accordance with the Resource Conservation and Recovery Act (RCRA) guidelines and any other applicable regulations. | [4] |
This compound Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Pimasertib
For Immediate Implementation: Essential Safety and Handling Protocols for the MEK1/2 Inhibitor, Pimasertib
Researchers and drug development professionals handling this compound, a potent and selective MEK1/2 inhibitor, must adhere to stringent safety protocols to mitigate risks associated with this antineoplastic agent. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal procedures. Given its cytotoxic nature and potent activity at nanomolar concentrations, treating this compound with the highest degree of caution is paramount to ensure personnel safety and prevent occupational exposure.
Understanding the Risks: this compound Hazard Profile
While a specific occupational exposure limit (OEL) for this compound has not been established, its classification as a potent, cytotoxic compound necessitates robust engineering controls and a comprehensive PPE strategy. Clinical trial data indicates that this compound can cause adverse effects, including skin disorders, ocular events, diarrhea, and fatigue.[1] These findings underscore the importance of preventing direct contact and aerosol inhalation.
Physicochemical and Potency Data
| Property | Value | Source |
| Molecular Formula | C15H15FIN3O3 | [2] |
| Molecular Weight | 431.2 g/mol | [2] |
| Potency (IC50) | 5 nM - 2 µM in various cell lines | [3][4] |
| Appearance | Crystalline solid | [2] |
Essential Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following PPE is recommended as a minimum standard for all procedures involving the powder form or solutions of this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes of solutions or airborne powder particles.[5] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-lint, impervious material. | Prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powder form outside of a containment system to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical to minimize exposure risk. The following diagram illustrates the recommended procedure for handling this compound, from preparation to disposal.
References
- 1. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
